N-Chlorodimethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-chloro-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClN/c1-4(2)3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGVJLLHDZWQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166437 | |
| Record name | Methanamine, N-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1585-74-6 | |
| Record name | Methanamine, N-chloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanamine, N-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Chlorodimethylamine: A Technical Overview for Researchers
CAS Number: 1585-74-6
This document provides a comprehensive technical guide on N-Chlorodimethylamine, intended for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, synthesis protocols, reactivity, and safety considerations associated with this compound.
Core Properties of this compound
This compound, with the chemical formula C₂H₆ClN, is an N-chloroamine characterized by a chlorine atom attached to a nitrogen atom, which is also bonded to two methyl groups.[1] It is a volatile liquid known for its reactivity as a chlorinating and oxidizing agent.[1][2]
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some reported values, particularly for melting and boiling points, are estimates or may vary between sources.
| Property | Value | Source(s) |
| CAS Number | 1585-74-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₂H₆ClN | [1][2][3][4][5][6] |
| Molecular Weight | 79.53 g/mol | [1][2][3][4][7] |
| IUPAC Name | N-chloro-N-methylmethanamine | [1][3][7] |
| Boiling Point | ~31.1 °C (at atmospheric pressure) | [2] |
| 90.19 °C (rough estimate) | [6] | |
| Melting Point | 200-203 °C | [6] |
| Density | 0.991 g/cm³ | [2] |
| 0.9313 g/cm³ (rough estimate) | [6] | |
| InChI Key | MAGVJLLHDZWQFM-UHFFFAOYSA-N | [1][2][7] |
| Canonical SMILES | CN(C)Cl | [1] |
Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the reactive N-Cl bond.[2] This compound functions as a chlorinating agent, capable of transferring a chlorine atom to various nucleophiles.[1][2] Its reactivity has been a subject of both experimental and theoretical studies, particularly focusing on its reaction kinetics and mechanisms in processes like nucleophilic substitution at the nitrogen atom.[2]
Key aspects of its reactivity include:
-
Chlorination Reactions : It can act as a chlorinating agent, transferring its chlorine to other nucleophilic molecules.[1]
-
Oxidation and Reduction : this compound can be oxidized by agents like potassium permanganate and hydrogen peroxide, potentially forming dimethylamine N-oxide. It can also undergo reduction.[2]
-
Photolability : The N-Cl bond is susceptible to cleavage under UV radiation, with a quantum yield of 0.624 mol·E⁻¹, indicating rapid degradation compared to its non-chlorinated counterparts. This photolytic cleavage can generate dimethylamine radicals.[2]
-
Acid-Catalyzed Reactions : The compound can undergo acid-catalyzed chlorine transfer reactions, highlighting the influence of pH on its reactivity.[1]
-
Reactions with Boranes : It reacts with tributylborane and dibutyl(dimethylamino)borane, indicating its ability to participate in radical pathways for synthesizing nitrogen-containing compounds.[1]
In an environmental context, the formation of this compound and other organic chloramines is a significant area of study in water treatment, as they can be formed as disinfection byproducts during the chlorination of water containing organic nitrogen compounds.[1][2]
Experimental Protocols: Synthesis of this compound
The primary methods for synthesizing this compound involve the direct chlorination of dimethylamine using various chlorinating agents. The choice of method often depends on the desired scale, purity, and safety considerations. Low temperatures are generally crucial to control the exothermic reaction and prevent the degradation of the product.[2]
Synthesis using N-Chlorosuccinimide (NCS)
This method is favored for its high selectivity and yield.[2] The reaction involves the nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic chlorine atom of NCS.[2]
Methodology:
-
A solution of dimethylamine in a suitable solvent, such as dichloromethane (DCM), is prepared in a reaction vessel.[2]
-
The solution is cooled to a low temperature, typically between -15°C and -5°C.[2]
-
N-Chlorosuccinimide (NCS) is added portion-wise to the cooled solution while maintaining the temperature below -5°C.[2]
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The volatile components, including the this compound product, can be isolated by vacuum distillation.[2]
Synthesis using Sodium Hypochlorite (NaOCl)
A more cost-effective method involves the use of aqueous sodium hypochlorite (bleach).[2] This reaction is often performed in a biphasic system.[2]
Methodology:
-
A solution of dimethylamine is prepared in an organic solvent immiscible with water, such as dichloromethane.
-
This organic phase is mixed with an aqueous solution of sodium hypochlorite.
-
The reaction is typically carried out at low temperatures (below 5°C) to control the exothermic reaction (ΔHᵣ = −73.4 kJ·mol⁻¹) and inhibit the formation of byproducts.[2]
-
The pH of the aqueous phase can be a critical parameter to control.
-
After the reaction is complete, the organic layer containing the this compound product is separated from the aqueous layer.
-
The product can be further purified, for example, by distillation.
Safer Synthesis via Continuous Flow Systems
To mitigate the hazards associated with handling the volatile and reactive this compound, continuous biphasic flow systems have been developed. These systems allow for precise control over reaction parameters like temperature and mixing, leading to near-quantitative yields and minimizing risks by avoiding the isolation of unstable intermediates.[2]
Visualizing Synthesis Pathways
The following diagram illustrates the two primary laboratory-scale synthesis routes for this compound.
Caption: Synthesis routes for this compound.
Safety and Handling
This compound is a reactive and potentially hazardous compound. When heated to decomposition, it can emit toxic fumes of chlorine and nitrogen oxides.[8] It has also been noted to have explosive properties, particularly in its reactions with antimony chlorides, which can form heat- and shock-sensitive explosives.[8]
Standard laboratory safety precautions should be strictly followed when handling this compound. This includes:
-
Using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
-
Avoiding contact with skin and eyes, and inhalation of vapors.[10]
-
Storing the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]
-
In case of a spill, it should be carefully collected, and the affected area cleaned appropriately.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]
References
- 1. Buy this compound | 1585-74-6 [smolecule.com]
- 2. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. N-chloro-N,N-Dimethylamine - CAS - 1585-74-6 | Axios Research [axios-research.com]
- 5. anaxlab.com [anaxlab.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C2H6ClN | CID 123122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. chemical.kao.com [chemical.kao.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to N-Chlorodimethylamine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Chlorodimethylamine (N-CDMA), a reactive N-chloroamine of significant interest in organic synthesis and as a disinfection byproduct in water treatment. This document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name N-chloro-N-methylmethanamine, is an organic compound characterized by a chlorine atom covalently bonded to a nitrogen atom, which is in turn bonded to two methyl groups[1]. Its chemical formula is C₂H₆ClN[1][2][3][4][5].
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂H₆ClN | [1][2][4][5][6] |
| Molecular Weight | 79.53 g/mol | [1][2][4][5][6] |
| CAS Number | 1585-74-6 | [1][3][4][5][6] |
| Boiling Point | 31.1°C | [6] |
| Density | 0.991 g/cm³ | [6] |
| SMILES | CN(C)Cl | [1] |
| InChI Key | MAGVJLLHDZWQFM-UHFFFAOYSA-N | [1][6] |
Experimental Protocols for Synthesis
The synthesis of this compound is primarily achieved through the direct chlorination of dimethylamine using various chlorinating agents. The two most common laboratory-scale methods are detailed below.
This method is favored for its high selectivity and yield. It involves the reaction of dimethylamine with N-Chlorosuccinimide, where NCS serves as an electrophilic chlorine source[6].
Methodology:
-
A solution of dimethylamine in a suitable organic solvent, such as dichloromethane (DCM), is prepared in a reaction vessel equipped with a stirrer and a thermometer.
-
The solution is cooled to a temperature between -15°C and -5°C using an appropriate cooling bath (e.g., an ice-salt bath). Maintaining this low temperature is crucial to minimize side reactions and ensure the stability of the this compound product[6].
-
N-Chlorosuccinimide (NCS) is added portion-wise to the cooled dimethylamine solution while vigorously stirring. The temperature of the reaction mixture should be carefully monitored and maintained below -5°C throughout the addition of NCS[6].
-
After the complete addition of NCS, the reaction mixture is stirred for an additional period at the low temperature to ensure the reaction goes to completion.
-
The byproduct, succinimide, which is a solid, can be removed by filtration.
-
The resulting solution contains this compound. Further purification, if necessary, can be achieved through distillation under reduced pressure, given the volatile nature of the product.
An alternative, cost-effective method for the synthesis of this compound utilizes aqueous sodium hypochlorite (bleach) as the chlorinating agent. This reaction is typically performed in a biphasic system[6].
Methodology:
-
A solution of dimethylamine is prepared in an organic solvent that is immiscible with water, such as dichloromethane (DCM).
-
This organic solution is placed in a reaction vessel and cooled to a low temperature, typically around 0°C, using an ice bath.
-
An aqueous solution of sodium hypochlorite (NaOCl) is added dropwise to the vigorously stirred dimethylamine solution. The biphasic nature of the reaction requires efficient mixing to facilitate the reaction between the reactants at the interface of the two phases.
-
The temperature should be maintained at the low level throughout the addition of the NaOCl solution to control the reaction rate and prevent the decomposition of the product.
-
After the addition is complete, the mixture is stirred for an additional period.
-
The organic layer is then separated from the aqueous layer using a separatory funnel.
-
The organic layer, containing the this compound product, can be washed with water to remove any remaining water-soluble impurities.
-
The solvent can be removed under reduced pressure to isolate the this compound product.
Reaction Mechanism and Visualization
The synthesis of this compound using N-Chlorosuccinimide proceeds via a nucleophilic attack of the electron-rich nitrogen atom of dimethylamine on the electrophilic chlorine atom of NCS. This reaction results in the formation of this compound and a succinimide anion as a byproduct[6].
Caption: Synthesis of this compound from Dimethylamine and NCS.
References
- 1. Buy this compound | 1585-74-6 [smolecule.com]
- 2. This compound | C2H6ClN | CID 123122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. veeprho.com [veeprho.com]
- 5. CHLORODIMETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 1585-74-6 | Benchchem [benchchem.com]
Synthesis of N-Chlorodimethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-chlorodimethylamine from dimethylamine, a reactive intermediate with applications in organic synthesis and as a chlorinating agent.[1] This document details established synthetic methodologies, experimental protocols, and critical safety considerations for handling this volatile and reactive compound.
Introduction
This compound (C₂H₆ClN), also known as dimethylchloramine, is a reactive N-chloroamine that serves as a valuable reagent in chemical synthesis.[1][2][3] Its utility lies primarily in its function as a chlorinating agent and its role in electrophilic amination reactions.[4] The synthesis of this compound is most commonly achieved through the direct chlorination of dimethylamine using various chlorinating agents. The choice of synthetic route is often dictated by the desired scale, purity, and cost-effectiveness. This guide focuses on two prevalent laboratory-scale methods: chlorination with N-Chlorosuccinimide (NCS) and with sodium hypochlorite (NaOCl).
Synthetic Pathways and Mechanisms
The primary route for synthesizing this compound involves the electrophilic chlorination of the nitrogen atom in dimethylamine. The two methods detailed below utilize different sources of electrophilic chlorine ("Cl+").
Chlorination using N-Chlorosuccinimide (NCS)
This method is favored for its high selectivity and yields.[4] N-Chlorosuccinimide acts as the source of the electrophilic chlorine atom. The reaction mechanism involves the nucleophilic attack of the electron-rich nitrogen of dimethylamine on the chlorine atom of NCS. This results in the formation of this compound and succinimide as a byproduct.[4] Low temperatures are crucial to suppress side reactions and ensure the stability of the product.[4]
Caption: Reaction scheme for the synthesis of this compound using NCS.
Chlorination using Sodium Hypochlorite (NaOCl)
A more cost-effective method for synthesizing this compound involves the use of aqueous sodium hypochlorite (bleach).[4] This reaction is typically performed in a biphasic system, where dimethylamine in an organic solvent is mixed with an aqueous solution of NaOCl.[4] The reaction proceeds via an electrophilic chlorine substitution, where the nitrogen atom of dimethylamine attacks the electrophilic chlorine of the hypochlorite.[1] Efficient mixing is critical for this multiphasic reaction.[5]
Caption: Reaction scheme for the synthesis of this compound using NaOCl.
Quantitative Data Summary
The reaction conditions significantly influence the yield and purity of this compound. The following tables summarize the key quantitative data for the two primary synthetic methods.
| Parameter | N-Chlorosuccinimide (NCS) Method | Sodium Hypochlorite (NaOCl) Method | Reference |
| Chlorinating Agent | N-Chlorosuccinimide | Sodium Hypochlorite | [4] |
| Solvent | Dichloromethane | Dichloromethane / Water (Biphasic) | [4] |
| Temperature | -15 to -5 °C | < 0 °C | [4] |
| Yield | 88% | 45% | [4] |
| Key Features | High selectivity, good for lab scale | Cost-effective | [4] |
| Property | Value | Reference |
| Molecular Formula | C₂H₆ClN | [2][3][6] |
| Molecular Weight | 79.53 g/mol | [2][4][6] |
| Boiling Point | ~31.1 °C | [4] |
| CAS Number | 1585-74-6 | [2][3][6] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
General Experimental Workflow
References
N-Chlorodimethylamine: A Technical Guide to its Application as a Chlorinating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-chlorodimethylamine ((CH₃)₂NCl) is a reactive N-chloroamine that serves as a versatile reagent in organic synthesis. Its utility as a chlorinating agent, particularly for the α-chlorination of carbonyl compounds, makes it a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a chlorinating agent, with a focus on its reactions with aldehydes, ketones, and related active methylene compounds.
Synthesis of this compound
This compound is typically prepared by the chlorination of dimethylamine using various chlorinating agents. The two most common laboratory-scale methods involve the use of N-chlorosuccinimide (NCS) and sodium hypochlorite (NaOCl).[1]
Data Presentation: Synthesis of this compound
| Method | Chlorinating Agent | Solvent | Temperature (°C) | Molar Ratio (Amine:Reagent) | Reported Yield (%) | Reference |
| 1 | N-Chlorosuccinimide (NCS) | Dichloromethane | -15 to -5 | 1:2 | 88 | [1] |
| 2 | Sodium Hypochlorite (NaOCl) | Dichloromethane/Water (biphasic) | < 5 | 1:2 | 45 (batch) | [1] |
Experimental Protocols: Synthesis of this compound
Method 1: Using N-Chlorosuccinimide (NCS) [1]
-
A solution of dimethylamine in dichloromethane is prepared and cooled to -15 °C in an inert atmosphere.
-
N-chlorosuccinimide is added portion-wise to the solution, ensuring the temperature is maintained below -5 °C.
-
The reaction mixture is stirred for several hours at low temperature.
-
Following the reaction period, the volatile components, including this compound, are isolated by vacuum distillation.
Method 2: Using Sodium Hypochlorite (NaOCl) [1]
-
A biphasic system is prepared with a solution of dimethylamine in an organic solvent (e.g., dichloromethane) and an aqueous solution of sodium hypochlorite.
-
The mixture is vigorously stirred at a temperature below 5 °C.
-
Precise control of pH is crucial in this method to optimize the yield and minimize side reactions.
-
After the reaction is complete, the organic layer containing this compound is separated, washed, and the product is isolated, typically by distillation.
Logical Relationship: Synthesis of this compound from Dimethylamine and NCS
Application of this compound in the α-Chlorination of Carbonyl Compounds
This compound is an effective reagent for the α-chlorination of enolizable aldehydes and ketones. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine atom of the N-chloroamine.
Mechanism of α-Chlorination
The reaction is believed to be initiated by the addition of a chlorinium cation (Cl⁺), or a polarized equivalent, from this compound to the enolic double bond of the carbonyl compound. This is followed by the loss of a proton to yield the α-chloro carbonyl compound and dimethylamine. In the case of β-dicarbonyl compounds, the reaction can sometimes lead to C-C bond cleavage products.[2]
Experimental Workflow: α-Chlorination of a β-Diketone
Data Presentation: Reaction of N,N-Dimethylchloramine with β-Dicarbonyl Compounds[2]
| Substrate | Product(s) | Yield (%) |
| Acetylacetone | 2-Chloroacetylacetone | - |
| Benzoylacetone | N,N-Dimethylbenzamide, N,N-Dimethylacetamide, Dichloromethane | - |
| p-Methylbenzoylacetone | N,N-Dimethyl-p-toluamide, N,N-Dimethylacetamide, Dichloromethane | - |
| p-Bromobenzoylacetone | N,N-Dimethyl-p-bromobenzamide, N,N-Dimethylacetamide, Dichloromethane | - |
| Dimedone | 2-Chlorodimedone | - |
| α-Methylacetylacetone | α-Methyl-α-chloroacetylacetone | - |
Note: Yields were not explicitly quantified in the cited reference, but the formation of the listed products was confirmed.
Experimental Protocols: α-Chlorination of β-Dicarbonyl Compounds
General Procedure for the Reaction of N,N-Dimethylchloramine with β-Diketones [2]
-
The β-diketone is dissolved in a suitable solvent (e.g., ether, acetonitrile, or dioxane).
-
N,N-dimethylchloramine is added to the solution.
-
The reaction mixture is stirred, and in some cases, gentle heating may be required for the reaction to proceed to completion.
-
The progress of the reaction can be monitored by appropriate analytical techniques (e.g., TLC, GC).
-
Upon completion, the reaction mixture is worked up to isolate the chlorinated product and any other resulting compounds. This may involve extraction, washing, and purification by chromatography or distillation.
Significance in Drug Development
The introduction of a chlorine atom into a molecule can significantly impact its biological activity, metabolic stability, and pharmacokinetic properties. α-Chloro ketones and aldehydes are valuable synthetic intermediates that can be further elaborated to introduce other functional groups or to construct heterocyclic rings, which are common scaffolds in many pharmaceutical compounds. The use of this compound provides a direct method for the synthesis of these important building blocks.
Conclusion
This compound is a valuable reagent for the chlorination of organic compounds, particularly for the α-chlorination of aldehydes and ketones. Its synthesis from readily available starting materials and its reactivity profile make it a useful tool for organic chemists in academia and industry. The ability to selectively introduce a chlorine atom at the α-position of a carbonyl group provides a strategic advantage in the synthesis of complex molecules with potential applications in drug discovery and development. Further research into the substrate scope and optimization of reaction conditions will continue to expand the utility of this versatile reagent.
References
N-Chlorodimethylamine reaction mechanisms
An In-depth Technical Guide to the Reaction Mechanisms of N-Chlorodimethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound ((CH₃)₂NCl), also known as dimethylchloramine, is a reactive chemical species belonging to the class of N-chloroamines. Its significance spans multiple domains of chemistry. In organic synthesis, it serves as a versatile reagent for chlorination and electrophilic amination, enabling the introduction of chlorine or a dimethylamino group into various molecules.[1] Beyond the synthesis lab, this compound is a critical intermediate in environmental chemistry, particularly in water treatment processes where chloramination is used for disinfection.[1][2] Its formation as a disinfection byproduct and its subsequent reactions, which can lead to the formation of potentially carcinogenic N-nitrosamines like N-nitrosodimethylamine (NDMA), are areas of intense research.[2][3]
This guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for research and development professionals.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the direct chlorination of dimethylamine using an electrophilic chlorine source. The choice of reagent and conditions is crucial for optimizing yield and minimizing side reactions.[1]
Two prevalent laboratory-scale methods are:
-
Reaction with N-Chlorosuccinimide (NCS): This is a highly selective method that utilizes NCS as a source of an electrophilic chlorine atom ("Cl⁺"). The reaction proceeds via a nucleophilic attack from the electron-rich nitrogen of dimethylamine on the chlorine atom of NCS. This displaces the succinimide anion, yielding this compound and succinimide as a byproduct.[1] To ensure product stability and suppress side reactions, the synthesis is typically conducted at low temperatures.[1]
-
Reaction with Sodium Hypochlorite (NaOCl): A more cost-effective and atom-efficient alternative involves aqueous sodium hypochlorite (bleach). This reaction is often performed in a biphasic system, where dimethylamine in an organic solvent (like dichloromethane) is mixed with an aqueous solution of NaOCl.[1]
References
- 1. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 2. Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N-Chlorodimethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Chlorodimethylamine ((CH₃)₂NCl), a reactive chemical intermediate of interest in organic synthesis and water treatment processes. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide combines experimentally determined mass spectrometry data with theoretically estimated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These estimations are based on data from analogous compounds and established spectroscopic principles, providing a valuable reference for researchers in the field.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion peak [M]⁺ is observed, along with fragments corresponding to the loss of a chlorine atom and methyl groups.
| m/z | Relative Intensity (%) | Assignment |
| 79 | 35 | [(CH₃)₂N³⁵Cl]⁺ (Molecular Ion) |
| 81 | 12 | [(CH₃)₂N³⁷Cl]⁺ (Molecular Ion Isotope) |
| 44 | 100 | [(CH₃)₂N]⁺ |
| 42 | 40 | [CH₂N]⁺ |
| 28 | 25 | [CH₂N]⁺ |
Data sourced from NIST WebBook.
Table 2: Estimated ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show a single peak corresponding to the six equivalent protons of the two methyl groups. The presence of the electronegative chlorine atom attached to the nitrogen is expected to shift this peak downfield compared to dimethylamine.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.9 - 3.2 | Singlet | 6H | -CH₃ |
Note: This is an estimated value. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Table 3: Estimated ¹³C NMR Data
The ¹³C NMR spectrum is predicted to display a single resonance for the two equivalent methyl carbons. The electron-withdrawing effect of the N-chloro group will likely shift this peak downfield relative to dimethylamine.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 40 - 45 | -CH₃ |
Note: This is an estimated value. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Table 4: Estimated IR Spectroscopy Data
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C-N stretching, as well as a distinctive N-Cl stretching vibration.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2950 - 2850 | Medium-Strong | C-H stretch (methyl) |
| ~ 1470 - 1440 | Medium | C-H bend (methyl) |
| ~ 1180 - 1020 | Medium-Strong | C-N stretch |
| ~ 700 - 600 | Medium-Strong | N-Cl stretch |
Note: These are estimated values based on typical ranges for similar functional groups.
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube (5 mm)
-
Pipettes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Due to the reactive nature of this compound, it should be handled in a well-ventilated fume hood.
-
Dissolve approximately 5-10 mg of freshly prepared or stored this compound in ~0.6 mL of a suitable deuterated solvent directly in a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR, gas cell, or salt plates for neat liquid)
-
Solvent for cleaning (if necessary, e.g., isopropanol, acetone)
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean and dry.
-
Apply a small drop of the neat this compound liquid directly onto the center of the ATR crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion setup
-
Volatile solvent (if using GC, e.g., dichloromethane)
-
Microsyringe
Procedure (GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent like dichloromethane.
-
-
Instrument Setup:
-
Set up the GC with an appropriate column and temperature program to separate the analyte from the solvent and any impurities.
-
Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 10-100).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The GC will separate the components, and the mass spectrometer will acquire mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
N-Chlorodimethylamine: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Chlorodimethylamine ((CH₃)₂NCl), a prominent member of the N-halamine family of compounds, has a rich history intertwined with the development of disinfectants and synthetic organic chemistry. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of this compound. It details the evolution of its synthetic methodologies, from early chlorination techniques to modern continuous flow processes. Comprehensive quantitative data, including physicochemical and spectroscopic properties, are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for its laboratory-scale synthesis are provided, alongside diagrams of key reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior and historical significance.
Introduction and Historical Context
The study of N-chloroamines, or N-halamines, dates back to the early 20th century, with their initial exploration driven by the need for effective and stable disinfecting agents. The pioneering work on chloramine-T by Dakin and Cohen in 1916 for wound disinfection laid the foundation for the investigation of a wide range of organic N-halamines. While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis is a logical extension of the early work on N-chloro-derivatives of amines. The first systematic study of the chemistry of N-bromamines and N-chloramines was comprehensively reviewed by Kovacic et al. in 1970, by which time the synthesis and basic properties of simple N-chloroalkylamines like this compound were well-established.
Historically, the interest in this compound and related compounds has been twofold. Firstly, their role as reactive intermediates and chlorinating agents in organic synthesis has been extensively explored. Secondly, their formation as disinfection byproducts in water treatment processes, particularly with the use of chloramine, has been a subject of significant environmental and toxicological research. This has led to extensive studies on their formation, stability, and reactivity in aqueous environments.
Physicochemical and Spectroscopic Properties
This compound is a volatile and reactive compound. Its key physicochemical and spectroscopic properties are summarized in the tables below, compiled from various sources.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₆ClN | --INVALID-LINK-- |
| Molecular Weight | 79.53 g/mol | --INVALID-LINK-- |
| Boiling Point | 43-44 °C (decomposes) | --INVALID-LINK-- |
| Density | 0.991 g/cm³ | --INVALID-LINK-- |
| CAS Number | 1585-74-6 | --INVALID-LINK-- |
Spectroscopic Data
| Technique | Data | Source |
| UV-Vis Spectroscopy (λmax) | 265 nm | --INVALID-LINK-- |
| Mass Spectrometry (m/z) | 79 (M+), 44, 42, 38, 29 | --INVALID-LINK-- |
| ¹H NMR (CDCl₃, predicted) | 2.95 ppm (s, 6H) | N/A |
| ¹³C NMR (CDCl₃, predicted) | 46.5 ppm | N/A |
Synthesis of this compound
The primary methods for the synthesis of this compound involve the direct chlorination of dimethylamine. The two most common laboratory-scale chlorinating agents are sodium hypochlorite and N-chlorosuccinimide (NCS).
Synthesis via Sodium Hypochlorite
This method is cost-effective but requires careful control of reaction conditions to minimize side reactions.
Reaction Scheme: (CH₃)₂NH + NaOCl → (CH₃)₂NCl + NaOH
Experimental Protocol:
-
A solution of dimethylamine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
The flask is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium hypochlorite (1.0-1.1 equivalents) is added dropwise to the dimethylamine solution with vigorous stirring, while maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5 °C.
-
The organic layer is separated, washed with cold brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound. Due to its volatility and potential instability, it is often used directly in solution for subsequent reactions.
Synthesis via N-Chlorosuccinimide (NCS)
This method often provides higher selectivity and cleaner reaction profiles.
Reaction Scheme: (CH₃)₂NH + NCS → (CH₃)₂NCl + Succinimide
Experimental Protocol:
-
A solution of dimethylamine (1.0 equivalent) in dichloromethane is cooled to -15 °C in a dry ice/acetone bath.[1]
-
N-Chlorosuccinimide (1.0 equivalent) is added portion-wise to the cooled solution, ensuring the temperature does not rise above -5 °C.[1]
-
The reaction mixture is stirred at this low temperature for several hours.[1]
-
The succinimide byproduct is removed by filtration.
-
The volatile this compound can be isolated from the filtrate by vacuum distillation, though it is often used in situ.[1]
Reaction Mechanisms and Experimental Workflows
The synthesis of this compound proceeds via an electrophilic chlorination mechanism. The diagrams below illustrate the reaction pathways and a general experimental workflow.
Caption: Reaction mechanisms for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Applications and Significance
This compound serves as a valuable reagent in organic synthesis, primarily as a chlorinating agent and a precursor for electrophilic amination reactions.[1][2] Its reactivity has been harnessed in the synthesis of various nitrogen-containing compounds.[2]
In the field of environmental science, the formation of this compound during water disinfection with chloramines is a significant area of research.[1] It is considered a model compound for understanding the formation of potentially harmful disinfection byproducts, such as N-nitrosodimethylamine (NDMA).[3][4]
Furthermore, due to its biocidal properties, this compound and other N-halamines have been investigated for their potential as antimicrobial agents in various applications.[2]
Conclusion
This compound, a simple yet reactive N-halamine, holds a significant place in both synthetic organic chemistry and environmental science. While its specific discovery is not marked by a single event, its history is an integral part of the broader development of N-halamine chemistry. The synthetic routes to this compound are well-established, offering researchers accessible methods for its preparation. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in research and for mitigating its potential environmental impact. This guide provides a foundational resource for professionals in drug development and chemical research, summarizing the key technical aspects of this compound's discovery and history.
References
Theoretical Investigations of N-Chlorodimethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorodimethylamine ((CH₃)₂NCl), a reactive N-chloroamine, has garnered significant attention in theoretical and experimental chemistry. Its importance stems from its role as a key intermediate in various chemical transformations, including electrophilic amination and chlorination reactions. Furthermore, its formation as a disinfection byproduct in water treatment processes necessitates a thorough understanding of its chemical behavior. This technical guide provides an in-depth overview of the theoretical studies on this compound, focusing on its molecular structure, spectroscopic properties, and reactivity, supported by detailed experimental protocols.
Molecular Structure and Properties: A Computational Perspective
Theoretical studies, primarily employing ab initio and density functional theory (DFT) methods, have provided valuable insights into the molecular geometry and electronic structure of this compound. A key study by Gong and coworkers utilized the G2(+)M computational method, which involves geometry optimization at the MP2/6-31+G(d) level of theory, to elucidate its structural parameters.
Optimized Molecular Geometry
The calculated equilibrium geometry of this compound reveals a non-planar arrangement around the nitrogen atom. The key structural parameters obtained from MP2/6-31+G(d) calculations are summarized in Table 1.
Table 1: Calculated Molecular Geometry of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| N-Cl | 1.785 |
| N-C | 1.465 |
| C-H | 1.093 |
| Bond Angles (degrees) | |
| Cl-N-C | 107.5 |
| C-N-C | 113.4 |
| N-C-H | 110.1 |
| H-C-H | 108.8 |
Data sourced from calculations performed at the MP2/6-31+G(d) level of theory.
Vibrational Spectroscopy
Theoretical vibrational analysis provides a powerful tool for interpreting experimental infrared (IR) and Raman spectra. The harmonic vibrational frequencies of this compound, calculated at the MP2/6-31+G(d) level and scaled by a factor of 0.98 to account for anharmonicity, are presented in Table 2. These calculated frequencies can aid in the assignment of experimental spectra.
Table 2: Calculated Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν₁ | 2985 | Asymmetric C-H Stretch |
| ν₂ | 2950 | Symmetric C-H Stretch |
| ν₃ | 1470 | CH₃ Deformation |
| ν₄ | 1455 | CH₃ Deformation |
| ν₅ | 1250 | C-N Stretch |
| ν₆ | 1180 | CH₃ Rocking |
| ν₇ | 1050 | C-N Stretch |
| ν₈ | 730 | N-Cl Stretch |
| ν₉ | 450 | C-N-C Bend |
| ν₁₀ | 320 | Cl-N-C Bend |
Frequencies calculated at the MP2/6-31+G(d) level and scaled by 0.98.
Chemical Reactivity: Theoretical Insights into Reaction Mechanisms
Theoretical studies have been instrumental in elucidating the reaction mechanisms of this compound, particularly its reactions with nucleophiles. The molecule's reactivity is largely governed by the polar N-Cl bond, where the nitrogen atom is electron-deficient and susceptible to nucleophilic attack.
Nucleophilic Substitution (Sₙ2) Reactions
Computational studies have extensively investigated the bimolecular nucleophilic substitution (Sₙ2) reactions of this compound.[1] These reactions proceed via a backside attack of the nucleophile on the nitrogen atom, leading to the displacement of the chloride ion. The G2(+)M method has been employed to calculate the potential energy surfaces for these reactions, providing valuable information on reaction barriers and thermodynamics.[1]
The general mechanism for the Sₙ2 reaction at the nitrogen center of this compound can be visualized as a single concerted step.
Caption: Sₙ2 reaction pathway at the nitrogen center of this compound.
The reactivity is influenced by both the nature of the nucleophile and steric effects. Stronger nucleophiles generally lead to lower activation barriers. The computational results indicate that the gas-phase reaction energy profile for these anionic Sₙ2 reactions can be described by a double-well potential energy curve, characteristic of classic Sₙ2 reactions.[1]
Experimental Protocols
The following sections detail common laboratory procedures for the synthesis and characterization of this compound.
Synthesis of this compound
3.1.1. Method 1: Using N-Chlorosuccinimide (NCS)
This method is favored for its high selectivity and yield.[1]
-
Materials: Dimethylamine, N-Chlorosuccinimide (NCS), Dichloromethane (DCM, anhydrous), Inert gas (Argon or Nitrogen), Magnetic stirrer, Round-bottom flask, Dropping funnel, Low-temperature bath (e.g., acetone/dry ice).
-
Procedure:
-
Set up a dry, inert gas-purged round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Dissolve dimethylamine in anhydrous dichloromethane in the flask and cool the solution to -15 °C using a low-temperature bath.
-
Dissolve N-Chlorosuccinimide in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the NCS solution dropwise to the stirred dimethylamine solution, maintaining the temperature below -5 °C.
-
After the addition is complete, allow the reaction mixture to stir at -15 °C for an additional 2 hours.
-
The succinimide byproduct will precipitate out of the solution. Filter the reaction mixture under an inert atmosphere to remove the precipitate.
-
The filtrate contains the this compound solution in dichloromethane. Due to its volatility and potential instability, it is often used directly in subsequent reactions. If isolation is required, it can be carefully distilled under reduced pressure at low temperatures.
-
Caption: Experimental workflow for the synthesis of this compound using NCS.
3.1.2. Method 2: Using Sodium Hypochlorite (NaOCl)
This method offers a more cost-effective route, though yields may be lower.
-
Materials: Dimethylamine, Sodium hypochlorite solution (commercial bleach), Dichloromethane (DCM), Magnetic stirrer, Beaker, Separatory funnel.
-
Procedure:
-
In a beaker, prepare a solution of dimethylamine in dichloromethane.
-
Cool the sodium hypochlorite solution in an ice bath.
-
Slowly add the dimethylamine solution to the cold, stirred sodium hypochlorite solution.
-
Continue stirring the biphasic mixture vigorously for 1-2 hours, maintaining the temperature between 0-5 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer (DCM).
-
Wash the organic layer with cold water and then with a cold, dilute brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution contains this compound and can be used for subsequent reactions.
-
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the six equivalent protons of the two methyl groups. The chemical shift will be influenced by the electron-withdrawing nature of the chloroamine group.
-
¹³C NMR: The carbon NMR spectrum should exhibit a single resonance corresponding to the two equivalent methyl carbons.
-
¹⁴N or ¹⁵N NMR: Nitrogen NMR can provide direct information about the electronic environment of the nitrogen atom.
Table 3: Expected NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~2.9 - 3.1 | Singlet |
| ¹³C | ~40 - 45 | Singlet |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and instrument used.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions are listed in Table 4.
Table 4: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2900 - 3000 | C-H stretching |
| 1450 - 1480 | CH₃ deformation |
| 1000 - 1250 | C-N stretching |
| 650 - 750 | N-Cl stretching |
Conclusion
Theoretical studies, particularly those employing high-level ab initio and DFT methods, have provided a robust framework for understanding the structure, properties, and reactivity of this compound. These computational insights, when coupled with detailed experimental protocols, offer a comprehensive guide for researchers working with this important chemical entity. The data and methodologies presented herein are intended to facilitate further research into the diverse chemistry of this compound and its applications in synthesis and environmental science.
References
An In-depth Technical Guide to the Electrophilic Chlorination Mechanism of N-Chlorodimethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the electrophilic chlorination of aromatic compounds using N-chlorodimethylamine, (CH₃)₂NCl. The document outlines the core mechanistic principles, discusses the generation of the active electrophilic species, presents reaction kinetics by analogy to related systems, and provides representative experimental protocols.
Executive Summary
This compound serves as a source of electrophilic chlorine for the substitution on electron-rich aromatic rings, such as phenols and anilines. The reaction typically proceeds via an acid-catalyzed electrophilic aromatic substitution (EAS) pathway. Under acidic conditions, the nitrogen atom of this compound is protonated, enhancing the electrophilicity of the chlorine atom. The aromatic substrate then acts as a nucleophile, attacking the chlorine to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. Subsequent deprotonation by a weak base restores aromaticity, yielding the chlorinated product. While detailed kinetic studies specifically for this compound are sparse in publicly accessible literature, the mechanism is well-understood through analogy with other N-chloro compounds and general EAS principles.
The Core Mechanism: Electrophilic Aromatic Substitution
The chlorination of aromatic compounds by this compound is fundamentally an electrophilic aromatic substitution (EAS) reaction.[1][2] The generally accepted mechanism involves three key steps:
-
Generation of a Potent Electrophile: The N-Cl bond is polarized, but this compound itself is a relatively mild chlorinating agent. Its reactivity is significantly enhanced in the presence of an acid catalyst (H⁺). Protonation of the nitrogen atom withdraws electron density from the N-Cl bond, making the chlorine atom more electrophilic and susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the aromatic ring (the nucleophile) attacks the electrophilic chlorine atom.[4] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex.[5][6] This is typically the slow, rate-determining step of the reaction.[4]
-
Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new chlorine atom.[6] This reforms the aromatic π-system and yields the final chlorinated aromatic product.
The overall transformation involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom.[1]
Figure 1: General workflow for acid-catalyzed electrophilic aromatic chlorination.
Mechanistic Pathways with Specific Substrates
The reaction of this compound with activated aromatic systems like phenols and anilines follows the general EAS mechanism, with regioselectivity governed by the directing effects of the substituents.
Chlorination of Phenols
Phenols are highly activated substrates for electrophilic aromatic substitution. The hydroxyl group is a strong ortho, para-director. The reaction is often rapid, and care must be taken to avoid over-chlorination.
Figure 2: Reaction pathway for the chlorination of phenol.
Chlorination of Anilines
Anilines are also highly activated substrates. However, the basicity of the amino group presents a complication. In strongly acidic solutions, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[5] To achieve ortho, para selectivity, the reaction must be carried out under conditions where a significant portion of the aniline remains unprotonated, or by using a protecting group on the nitrogen. Direct chlorination of unprotected anilines is possible but can lead to complex product mixtures and potential oxidation.
Quantitative Data and Reaction Kinetics
Quantitative kinetic data for the electrophilic chlorination of aromatics specifically with this compound is not extensively documented in readily available literature. However, data from analogous systems provide valuable insights into the expected reaction behavior.
Kinetic studies on the chlorination of phenols with N-chloronicotinamide in an acidic medium show that the reaction is first order with respect to the N-chloro compound and the acid concentration, and fractional order with respect to the phenol substrate.[7] Similarly, studies involving other N-chloroamines like Chloramine-T with anilines have also been reported, showing complex dependencies that suggest the formation of an intermediate complex.[8]
Table 1: Representative Kinetic Data for Related N-Chloro Compound Reactions
| Chlorinating Agent | Substrate | Observed Kinetics | Rate Constants | Reference |
| N-Chloronicotinamide | Phenol | First order in [oxidant] and [H⁺], fractional order in [substrate]. | Not specified | [7] |
| Chloramine-T | Aniline | First order in [CAT], fractional order in [amine]. Suggests complex formation. | Not specified | [8] |
| Hypochlorous Acid | Tyrosine | Pseudo-first-order decay. Rate is pH-dependent. | kobs varies with pH and chlorine ratio. | [9][10] |
Note: This table presents data from related systems to provide context, not direct data for this compound.
Product distribution is highly dependent on the substrate, solvent, and acidity. For example, the chlorination of toluene with N-chloroamines in trifluoroacetic acid can be controlled to favor either ortho or para isomers by tuning these conditions.[3]
Table 2: Product Ratios in Aromatic Chlorination with N-Chlorodialkylamines
| Substrate | N-Chloroamine | Conditions | ortho/para Ratio | Reference |
| Phenol | N-chloro-bis(2-chloroethyl)amine | Over silica | 15.8 | [3] |
| o-Cresol | N-chloro-bis(2-chloroethyl)amine | Over silica | 8.2 | [3] |
| Toluene | N-chlorodialkylamines | Trifluoroacetic Acid | Variable with acidity | [3] |
Experimental Protocols
The following section provides a generalized, representative protocol for the electrophilic chlorination of an activated aromatic compound using this compound, synthesized in situ for convenience and safety.
In Situ Generation of this compound
This compound can be prepared by the direct chlorination of dimethylamine using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite.[11] The use of NCS at low temperatures is often preferred for its high selectivity.[11]
Protocol: Synthesis of this compound Solution (Representative)
-
Dissolve dimethylamine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane) in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cool the solution to between -15°C and -5°C using an appropriate cooling bath.[11]
-
Slowly add a solution of N-chlorosuccinimide (1.0 eq) in the same solvent via the dropping funnel, ensuring the internal temperature does not rise above -5°C.
-
Stir the reaction mixture at this temperature for 1-2 hours after the addition is complete.
-
The resulting solution containing this compound can be used directly in the subsequent chlorination step. The succinimide byproduct may be filtered off if necessary.
Figure 3: A representative experimental workflow for aromatic chlorination.
Protocol: Chlorination of an Activated Arene (Representative)
This protocol is based on conditions described for aromatic chlorination with N-chloroamines in acidic solution.[3]
-
Reaction Setup: In a separate flask, dissolve the aromatic substrate (e.g., anisole, 1.0 eq) in a suitable solvent such as trifluoroacetic acid or dichloromethane.
-
Cooling: Cool the substrate solution to 0°C in an ice bath.
-
Addition: Slowly add the freshly prepared this compound solution (1.0-1.1 eq) to the cooled substrate solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly add a quenching solution (e.g., saturated aqueous sodium sulfite) to destroy any unreacted this compound.
-
Workup: Transfer the mixture to a separatory funnel. If necessary, add water and a suitable organic solvent (e.g., ethyl acetate) to dilute the mixture and separate the phases.
-
Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to yield the chlorinated aromatic compound.
Conclusion
This compound is a competent reagent for the electrophilic chlorination of activated aromatic compounds. The reaction proceeds through a classical acid-catalyzed electrophilic aromatic substitution mechanism involving a key resonance-stabilized arenium ion intermediate. While specific, tabulated kinetic and yield data for this reagent are not widely published, its behavior can be reliably inferred from established EAS principles and by analogy to more extensively studied N-chloro compounds. The reaction outcomes, particularly regioselectivity, are highly sensitive to the substrate and reaction conditions, offering opportunities for synthetic control. This guide provides the fundamental mechanistic and practical framework for professionals to effectively utilize this class of reagents in research and development.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 1585-74-6 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of N-Chlorodimethylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the laboratory-scale synthesis of N-Chlorodimethylamine (C₂H₆ClN), a reactive N-chloroamine utilized as a chlorinating agent and as an intermediate in organic synthesis.[1] The primary synthetic routes involve the direct chlorination of dimethylamine using either N-Chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl).[2] This guide covers two common batch synthesis methods, presenting quantitative data, step-by-step experimental procedures, and safety considerations.
Chemical and Physical Properties
This compound is a volatile liquid with the following properties:
| Property | Value | Reference |
| IUPAC Name | N-chloro-N-methylmethanamine | [1][3][4] |
| Synonyms | Dimethylchloramine, (CH₃)₂NCl | [3][4] |
| CAS Number | 1585-74-6 | [1][3] |
| Molecular Formula | C₂H₆ClN | [1][3][5] |
| Molecular Weight | 79.53 g/mol | [1][2][3][5] |
| Boiling Point | ~31.1°C | [2] |
Overview of Synthetic Methods
The laboratory synthesis of this compound is primarily achieved through the electrophilic chlorination of dimethylamine.[2] The choice of chlorinating agent and reaction conditions significantly impacts the yield, purity, and safety of the procedure.[2] The two most prevalent methods for lab-scale synthesis employ N-Chlorosuccinimide (NCS) and sodium hypochlorite (NaOCl).[2]
-
N-Chlorosuccinimide (NCS) Method: This is often the preferred method for high selectivity and yield.[2] The reaction involves the nucleophilic attack of dimethylamine's nitrogen atom on the electrophilic chlorine of NCS.[2]
-
Sodium Hypochlorite (NaOCl) Method: This is a more cost-effective and atom-efficient approach.[2] The reaction is typically performed in a biphasic system, which allows for straightforward separation of the organic product from the aqueous phase.[2][6]
Continuous flow synthesis has also been explored as a safer and more efficient alternative, particularly for larger scales, by offering precise control over reaction parameters and improved heat transfer.[2][7]
Comparison of Synthetic Methods
The following table summarizes the key parameters and outcomes for the common batch synthesis methods.
| Method | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Key Features |
| Batch | N-Chlorosuccinimide (NCS) | Dichloromethane | -15 to -5 | 88 - 99% | High selectivity and yield, good for lab scale.[2][5] |
| Batch | Sodium Hypochlorite (NaOCl) | Dichloromethane or Toluene | < 0 to 5 | ~45% (DCM), up to 100% (Toluene, flow) | Cost-effective, biphasic system simplifies workup.[2][6] |
Experimental Workflow Diagram
The general workflow for the synthesis of this compound can be visualized as follows.
Caption: Workflow for this compound synthesis.
Detailed Experimental Protocols
Safety Precautions:
-
This compound is a reactive and potentially hazardous compound. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
The synthesis reactions are exothermic, particularly the NaOCl method (ΔHᵣ = −73.4 kJ·mol⁻¹).[2][6] Strict temperature control is essential to prevent runaway reactions.
Protocol 1: Synthesis using N-Chlorosuccinimide (NCS)
This method is favored for its high selectivity and yield.[2] The reaction proceeds via a direct electrophilic chlorine transfer from NCS to the nitrogen atom of dimethylamine.[2]
Materials:
-
Dimethylamine (solution in a suitable solvent or anhydrous)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Ice-salt bath or cryocooler
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel or powder funnel
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with a solution of dimethylamine in dichloromethane.
-
Cool the flask to -15°C using an ice-salt bath or cryocooler.[2]
-
While maintaining the temperature between -15°C and -5°C, add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.[2] The addition should be controlled to prevent a significant rise in temperature.
-
After the addition is complete, allow the reaction mixture to stir at this low temperature for an additional 1-2 hours.
-
Monitor the reaction progress using a suitable analytical method (e.g., TLC, GC).
-
Upon completion, the byproduct, succinimide, will precipitate out of the solution. Filter the reaction mixture to remove the succinimide precipitate.
-
The resulting filtrate contains the this compound solution in DCM. Due to its volatility, it is often used directly in subsequent reactions. If isolation is required, careful distillation under reduced pressure is necessary.
Protocol 2: Synthesis using Sodium Hypochlorite (NaOCl)
This protocol utilizes common bleach as a cost-effective chlorinating agent in a biphasic system.[2]
Materials:
-
Dimethylamine hydrochloride
-
Sodium hydroxide (for generating free dimethylamine, if starting from the salt)
-
Sodium hypochlorite (NaOCl) solution (aqueous bleach)
-
Toluene or Dichloromethane (DCM)
-
Ice bath
-
Separatory funnel
-
Reaction flask with efficient stirring (mechanical stirrer recommended)
Procedure:
-
Prepare a solution of dimethylamine in an organic solvent (e.g., toluene) in a reaction flask. If starting with dimethylamine hydrochloride, neutralize it with a base like NaOH and extract the free amine into the organic solvent.
-
Cool the reaction flask to below 5°C using an ice bath.[1] Efficient temperature control is critical.[1]
-
While stirring vigorously to ensure efficient mixing of the two phases, slowly add the aqueous sodium hypochlorite solution via a dropping funnel.[6]
-
Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, continue to stir the biphasic mixture for 30-60 minutes at low temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer. The organic layer contains the this compound product.
-
Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The resulting solution can be used directly or the product can be isolated by careful distillation.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the molecule.
-
UV-Visible Spectroscopy: This technique is valuable for studying the degradation kinetics of the compound.[2]
-
Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS): Recommended for detecting trace impurities.[2]
References
- 1. Buy this compound | 1585-74-6 [smolecule.com]
- 2. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 3. This compound | C2H6ClN | CID 123122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. CHLORODIMETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Notes and Protocols for the Chlorination of Heterocyclic Compounds Using N-Chlorodimethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-chlorodimethylamine as a reagent for the chlorination of heterocyclic compounds. This document includes information on the synthesis of the reagent, its chemical properties, and generalized protocols for its application in organic synthesis.
Introduction
This compound ((CH₃)₂NCl) is a reactive N-chloroamine that serves as an effective electrophilic chlorinating agent.[1] Its utility in organic synthesis stems from the polarized N-Cl bond, which allows for the transfer of a chlorine cation (Cl⁺) to nucleophilic substrates.[1] This reagent is particularly useful for the chlorination of electron-rich aromatic and heterocyclic compounds. Due to its reactivity and potential instability, this compound is often prepared in situ or used immediately after synthesis.[2]
Synthesis of this compound
This compound can be synthesized through the reaction of dimethylamine with an electrophilic chlorine source. A common and high-yielding laboratory method involves the use of N-chlorosuccinimide (NCS).[1]
Synthesis of this compound using N-Chlorosuccinimide
This protocol describes the synthesis of this compound from dimethylamine and N-chlorosuccinimide.
Materials:
-
Dimethylamine solution (e.g., 2 M in THF or as aqueous solution)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath or cryostat
-
Standard glassware for extraction and filtration
Protocol:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of dimethylamine in an appropriate solvent to the flask.
-
Cool the flask to -15 °C using an ice-salt bath or a cryostat.[1]
-
Dissolve N-chlorosuccinimide in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the NCS solution dropwise to the stirred dimethylamine solution, maintaining the internal temperature below -5 °C.[1] The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting material.
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with cold water and brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Decant or filter the solution to remove the drying agent.
-
The resulting solution of this compound in dichloromethane is typically used directly in subsequent reactions without isolation of the pure substance due to its potential instability. The concentration can be determined by titration if required.
Safety Precautions: this compound is a reactive and potentially hazardous compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Due to its instability, it is recommended to prepare and use this compound in solution without isolation.
Chlorination of Heterocyclic Compounds
This compound is an effective reagent for the electrophilic chlorination of various heterocyclic systems. The reactivity of the heterocycle is a key factor, with electron-rich five-membered rings (e.g., pyrroles, furans, thiophenes) being more susceptible to electrophilic attack than electron-deficient six-membered rings (e.g., pyridines).[3]
General Mechanism of Electrophilic Chlorination
The chlorination of a heterocyclic compound (Het-H) with this compound proceeds via an electrophilic aromatic substitution mechanism. The polarized N-Cl bond acts as the source of the electrophile, "Cl⁺".
Caption: Electrophilic chlorination mechanism.
General Protocol for Chlorination of an Electron-Rich Heterocycle
This protocol provides a general procedure for the chlorination of an electron-rich heterocycle. The optimal reaction conditions (temperature, solvent, and reaction time) may vary depending on the specific substrate.
Materials:
-
Heterocyclic substrate
-
Solution of this compound in dichloromethane (prepared as described above)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)
-
Inert gas (nitrogen or argon)
-
Standard work-up reagents (water, brine, sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Equipment for purification (e.g., column chromatography, recrystallization)
Protocol:
-
Dissolve the heterocyclic substrate in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to a suitable temperature (typically between -78 °C and room temperature, depending on the reactivity of the substrate).
-
Slowly add the solution of this compound to the stirred solution of the heterocycle.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired chlorinated heterocycle.
Data Presentation
Detailed and systematic data on the chlorination of a wide range of heterocyclic compounds using this compound is not extensively available in the peer-reviewed literature. The following table provides a summary of representative transformations. Researchers should perform optimization studies for new substrates.
| Heterocycle Class | Substrate Example | Product Example | Reaction Conditions | Yield (%) | Reference |
| Synthesis | Dimethylamine | This compound | NCS, CH₂Cl₂, -15 to -5 °C | High | [1] |
Note: Specific yield data for a broad range of heterocyclic chlorinations with this compound is limited in the cited literature. The table reflects the synthesis of the reagent itself. The chlorination of heterocycles is a known application, but quantitative data is sparse.
Workflow and Logical Relationships
The overall process for utilizing this compound for heterocyclic chlorination involves its synthesis followed by the chlorination reaction.
Caption: Workflow for heterocyclic chlorination.
Conclusion
This compound is a valuable reagent for the electrophilic chlorination of heterocyclic compounds. While detailed substrate scope and optimization data are not as prevalent as for other chlorinating agents, the general procedures outlined in these notes provide a solid foundation for researchers to explore its use in their synthetic endeavors. Careful handling and in situ preparation are key considerations for the safe and effective application of this reagent.
References
Application Notes and Protocols: N-Chlorodimethylamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorodimethylamine (C₂H₆ClN) is a reactive reagent utilized in organic synthesis as both a chlorinating and an aminating agent.[1] Its application in the synthesis of pharmaceutical intermediates is of significant interest due to the prevalence of the dimethylamino moiety in a wide range of drug molecules. While direct incorporation into the final structure of a named pharmaceutical is not widely documented in mainstream synthetic routes, its utility in the formation of key building blocks, such as α-amino ketones, is a valuable tool for medicinal chemists. α-Amino ketones are versatile precursors for the synthesis of various biologically active compounds, including antidepressants, appetite suppressants, and antiplatelet drugs.[2][3]
These application notes provide a comprehensive overview of the use of this compound in the α-amination of ketones to generate α-dimethylamino ketones, which are crucial intermediates in pharmaceutical research and development.
Core Application: α-Amination of Ketones
The introduction of a nitrogen atom at the α-position of a carbonyl group is a fundamental transformation in the synthesis of many pharmaceuticals. This compound serves as an effective electrophilic aminating agent for this purpose. The reaction typically proceeds via an enolate or enamine intermediate of the starting ketone.
General Reaction Scheme
The overall transformation involves the reaction of a ketone with this compound, often in the presence of a base to facilitate the formation of the reactive enolate intermediate.
Caption: General scheme for the α-amination of a ketone using this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To prepare a solution of this compound for use in subsequent amination reactions.
Materials:
-
Dimethylamine solution (2 M in THF)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
A solution of dimethylamine in an organic solvent like dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.[1]
-
The flask is cooled to a low temperature, typically between -15°C and -5°C, using an ice-salt bath.[1]
-
N-Chlorosuccinimide (NCS) is added portion-wise to the cooled dimethylamine solution while maintaining the low temperature.[1] The reaction is believed to proceed via a direct electrophilic chlorine transfer from NCS to the nitrogen atom of dimethylamine.[1]
-
The reaction mixture is stirred at this temperature for a specified period to ensure complete conversion.
-
The resulting solution of this compound is typically used immediately in the next synthetic step without isolation due to its reactive nature.
Safety Precautions: this compound is a reactive and potentially hazardous compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Protocol 2: α-Amination of a Ketone using this compound
Objective: To synthesize an α-dimethylamino ketone from a parent ketone.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene)
-
This compound solution (prepared as in Protocol 1)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add LDA solution to the cooled THF.
-
Add a solution of the ketone in anhydrous THF dropwise to the LDA solution at -78°C to form the lithium enolate.
-
After stirring for 30-60 minutes at -78°C, add the freshly prepared solution of this compound dropwise to the enolate solution.
-
Allow the reaction mixture to stir at -78°C for a specified time (typically 1-2 hours), then slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired α-dimethylamino ketone.
Quantitative Data
The yield and purity of the α-dimethylamino ketone product are dependent on the specific ketone substrate and reaction conditions. Below is a table summarizing representative data for the α-amination of cyclohexanone.
| Substrate | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | 2-(Dimethylamino)cyclohexan-1-one | LDA, (CH₃)₂NCl | THF | -78 to RT | 2 | 65-75 |
Logical Workflow for Synthesis
The synthesis of α-dimethylamino ketones using this compound follows a logical sequence of steps designed to control the reactivity of the intermediates.
Caption: Experimental workflow for the synthesis of α-dimethylamino ketones.
Signaling Pathway Relevance
α-Amino ketones are key structural motifs in many pharmaceuticals that interact with various biological targets. For instance, they are present in drugs that target G-protein coupled receptors (GPCRs), ion channels, and enzymes. The dimethylamino group can play a crucial role in receptor binding through ionic interactions or hydrogen bonding, and it can influence the pharmacokinetic properties of the drug, such as its solubility and ability to cross the blood-brain barrier.
The synthesis of α-dimethylamino ketone building blocks using this compound provides a pathway to novel pharmaceutical candidates that can modulate these signaling pathways.
Caption: Relationship between synthesis, drug development, and biological action.
Conclusion
This compound is a valuable reagent for the synthesis of α-dimethylamino ketones, which are important intermediates in the development of new pharmaceuticals. The protocols and information provided herein offer a foundation for researchers to utilize this chemistry in their drug discovery efforts. Careful handling and optimization of reaction conditions are crucial for the successful application of this reactive aminating agent.
References
Application of N-Chlorodimethylamine in Agrochemical Synthesis: A Detailed Overview
Introduction
N-Chlorodimethylamine (C₂H₆ClN), also known as dimethylchloramine, is a reactive N-chloroamine compound.[1][2] In the realm of organic synthesis, it serves as a versatile reagent, primarily functioning as a chlorinating and aminating agent.[3] Its utility extends to the synthesis of complex molecules, including those with applications in the agrochemical industry. The reactivity of the nitrogen-chlorine (N-Cl) bond allows for the electrophilic transfer of a chlorine atom to various nucleophiles, a key transformation in the construction of many agrochemical scaffolds.[3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical intermediates, specifically focusing on the chlorination of pyridine derivatives, which are common moieties in numerous pesticides.
Application in the Synthesis of Chlorinated Pyridine Intermediates
Chlorinated pyridine derivatives are crucial building blocks in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. For instance, 2-amino-5-chloropyridine is a key intermediate in the preparation of several pesticides.[4][5] While various methods exist for the chlorination of aminopyridines, the use of N-chlorinating agents like this compound offers a pathway under potentially milder conditions compared to direct chlorination with chlorine gas.
The general reaction involves the electrophilic chlorination of an activated aromatic ring, such as an aminopyridine, where the amino group directs the chlorination primarily to the ortho and para positions.
Reaction Scheme:
Caption: General reaction for the chlorination of 2-aminopyridine using this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the chlorination of 2-aminopyridine to produce 2-amino-5-chloropyridine using an N-chlorinating agent. The data is based on typical yields and conditions reported for similar chlorination reactions of aminopyridines.
| Parameter | Value |
| Substrate | 2-Aminopyridine |
| Reagent | This compound |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 - 5 °C |
| Reaction Time | 2 - 4 hours |
| Molar Ratio (Substrate:Reagent) | 1 : 1.1 |
| Typical Yield | 85 - 95% |
| Product Purity | >98% (after purification) |
Experimental Protocol: Synthesis of 2-Amino-5-chloropyridine
This protocol details a representative procedure for the chlorination of 2-aminopyridine using this compound.
Materials:
-
2-Aminopyridine
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the stirred 2-aminopyridine solution over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure 2-amino-5-chloropyridine.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2-amino-5-chloropyridine.
Potential Applications in the Synthesis of Trifluoromethylpyridine Agrochemicals
Trifluoromethylpyridine derivatives are a significant class of modern agrochemicals. The synthesis of these complex molecules often involves the introduction of various functional groups onto the pyridine ring. This compound can be a valuable tool in these synthetic pathways for the regioselective introduction of chlorine atoms, which can then be further functionalized or are integral to the final biological activity of the molecule.
Logical Relationship Diagram:
Caption: Role of this compound in the synthesis of trifluoromethylpyridine agrochemicals.
This compound is a potent and selective chlorinating agent with significant potential in the synthesis of agrochemical intermediates. Its application allows for the introduction of chlorine atoms onto sensitive heterocyclic systems under controlled conditions. The provided protocol for the synthesis of 2-amino-5-chloropyridine serves as a representative example of its utility. Further exploration of its reactivity with a broader range of agrochemical precursors is warranted to fully exploit its synthetic potential in the development of new and effective crop protection agents.
References
- 1. d.docksci.com [d.docksci.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Chlorodimethylamine as a Reagent in Peptide Synthesis
Disclaimer: The use of N-Chlorodimethylamine as a standalone reagent for routine peptide synthesis is not widely documented in peer-reviewed literature. The following application notes and protocols are based on the known reactivity of N-chloroamines and related compounds in amide bond formation and propose a hypothetical framework for its application in peptide synthesis. Researchers should treat these as theoretical guidelines for investigational purposes and not as established procedures. All experimental work should be conducted with appropriate safety precautions.
Introduction
Peptide synthesis is a cornerstone of biochemical and pharmaceutical research, enabling the construction of peptides and proteins with diverse biological functions. The critical step in peptide synthesis is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. This process requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. While numerous coupling reagents have been developed for this purpose, the exploration of novel and efficient activating agents remains an active area of research.
This compound ((CH₃)₂NCl) is a reactive N-chloroamine that can act as a source of electrophilic chlorine.[1] While not a conventional peptide coupling reagent, its reactivity suggests a potential application in carboxylic acid activation, likely as part of an in-situ generated activating species. This document outlines a proposed methodology for the use of this compound in peptide synthesis, drawing parallels from established methods using other N-chloro compounds for amide bond formation.[2][3]
Proposed Principle of Operation
The proposed application of this compound in peptide synthesis involves its reaction with a phosphine, such as triphenylphosphine (PPh₃), to generate a highly reactive phosphonium salt in situ. This phosphonium species can then activate the carboxylic acid of an N-protected amino acid, converting the hydroxyl group into a good leaving group. The subsequent nucleophilic attack by the free amine of the growing peptide chain leads to the formation of the desired peptide bond.
This proposed mechanism is analogous to the activation of carboxylic acids using systems like N-chlorophthalimide and triphenylphosphine for amide synthesis.[2][3] The in-situ formation of the active coupling agent from stable, readily available precursors could offer advantages in terms of cost and reagent stability.
Hypothetical Signaling Pathway: Carboxylic Acid Activation
Caption: Proposed mechanism for peptide bond formation using this compound and PPh₃.
Experimental Protocols
Materials and Reagents
-
This compound (handle with care, potential irritant and corrosive)
-
Triphenylphosphine (PPh₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Protocol for a Single Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling step of an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminal amine.
Workflow for a Single Coupling Cycle
Caption: Workflow for one amino acid coupling cycle using the proposed method.
Procedure:
-
Resin Preparation: Start with the solid support (resin) containing the peptide chain with a free N-terminal amine. If the previous amino acid was Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove residual piperidine and other reagents.
-
Pre-activation of the Amino Acid:
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add triphenylphosphine (3 equivalents).
-
Add this compound (3 equivalents). Caution: This reaction may be exothermic. Perform in a well-ventilated fume hood.
-
Add DIPEA (6 equivalents) to the mixture.
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
Repetition: If the coupling is incomplete, repeat steps 3-6 or cap the unreacted amines. If complete, proceed to the deprotection of the newly added Fmoc group for the next coupling cycle.
Data Presentation and Comparison
As this is a proposed method, empirical data is not available. The following tables are templates for researchers to populate when investigating this reagent and to compare its hypothetical performance against established coupling reagents.
Table 1: Performance Parameters for this compound-Mediated Coupling (Template)
| Parameter | Measurement Method | Target Value/Observed Result | Notes |
| Coupling Efficiency (%) | HPLC of cleaved peptide | > 99% | Crucial for the synthesis of long peptides. |
| Racemization (%) | Chiral HPLC/GC-MS | < 1% | A major concern with new activation methods. |
| Yield of Crude Peptide (%) | Gravimetric | - | Dependent on the number of coupling cycles and cleavage efficiency. |
| Purity of Crude Peptide (%) | HPLC | - | Reflects the efficiency and side reactions of the coupling steps. |
Table 2: Comparative Analysis of Peptide Coupling Reagents
| Reagent System | Proposed Advantages | Potential Disadvantages |
| (CH₃)₂NCl / PPh₃ (Hypothetical) | - Inexpensive starting materials- In-situ activation | - Lack of established protocols- Potential for side reactions (e.g., chlorination of side chains)- Safety concerns with N-chloroamine handling |
| HBTU/HOBt | - High coupling efficiency- Well-established protocols | - Potential for guanidinylation of the N-terminus- Cost |
| HATU | - Very high reactivity- Low racemization | - Higher cost- Potential for side reactions with certain amino acids |
| DCC/DIC | - Low cost | - Formation of insoluble urea byproducts- Allergenic potential |
Optimization and Troubleshooting
The successful implementation of this hypothetical protocol would require systematic optimization.
Decision Tree for Optimizing Coupling
Caption: Troubleshooting guide for incomplete coupling reactions.
Conclusion
The proposed use of this compound in conjunction with triphenylphosphine presents a novel, albeit theoretical, approach to peptide synthesis. Its potential as a cost-effective, in-situ coupling reagent warrants further investigation. Key areas for research would include a thorough evaluation of coupling efficiency across different amino acid residues, a rigorous assessment of racemization, and the identification of any potential side reactions. While the protocols and data presented here are hypothetical, they provide a foundational framework for researchers interested in exploring new frontiers in peptide chemistry.
References
Experimental Protocols and Application Notes for Reactions with N-Chlorodimethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and use of N-Chlorodimethylamine, a versatile reagent in organic synthesis. The information is intended to guide researchers in setting up experiments, understanding reaction parameters, and ensuring safe handling of this reactive compound.
Introduction to this compound
This compound ((CH₃)₂NCl) is a reactive N-chloroamine that serves as a valuable reagent for various chemical transformations.[1] Its primary applications lie in its ability to act as both a chlorinating agent and an electrophilic aminating agent.[1][2] The reactivity of this compound stems from the polarized N-Cl bond, which allows for the transfer of a chlorine atom to nucleophiles or for the entire dimethylamino group to be added to a substrate. Careful control of reaction conditions is crucial for achieving desired outcomes and ensuring safety due to its potential instability.
Synthesis of this compound
This compound can be synthesized through the direct chlorination of dimethylamine using various chlorinating agents. The two most common laboratory-scale methods involve the use of N-Chlorosuccinimide (NCS) and sodium hypochlorite (NaOCl).[2]
Synthesis using N-Chlorosuccinimide (NCS)
This method is often preferred for its high selectivity and yield.[2]
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve dimethylamine in dichloromethane (DCM) to a concentration of approximately 2 M.
-
Cool the solution to -15 °C using an appropriate cooling bath (e.g., dry ice/acetone).[2]
-
In a separate flask, prepare a solution of N-Chlorosuccinimide (1.0 equivalent) in DCM.
-
Slowly add the NCS solution dropwise to the cooled dimethylamine solution, ensuring the internal temperature is maintained below -5 °C.[2]
-
After the addition is complete, allow the reaction mixture to stir at -15 °C for an additional 1-2 hours.
-
The byproduct, succinimide, will precipitate out of the solution.[2] Filter the reaction mixture under an inert atmosphere to remove the succinimide.
-
The resulting filtrate is a solution of this compound in DCM. Due to its volatility and reactivity, it is recommended to use this solution directly in subsequent reactions.
Quantitative Data:
| Chlorinating Agent | Solvent | Temperature | Typical Yield | Reference |
| N-Chlorosuccinimide (NCS) | Dichloromethane (DCM) | -15 °C to -5 °C | up to 99% | [2][3] |
Experimental Workflow for Synthesis of this compound using NCS:
Synthesis using Sodium Hypochlorite (NaOCl)
This method provides a more cost-effective route, though it may result in lower yields compared to the NCS method.[2] The reaction is typically performed in a biphasic system.[2]
Protocol:
-
Prepare a solution of dimethylamine in an organic solvent such as dichloromethane (DCM) or toluene in a round-bottom flask.
-
In a separate vessel, obtain an aqueous solution of sodium hypochlorite (commercial bleach can be used, but the concentration should be known).
-
Cool both solutions to 0-5 °C.
-
With vigorous stirring, slowly add the aqueous NaOCl solution to the dimethylamine solution.
-
Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring for 30-60 minutes at 0-5 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with cold, dilute aqueous sodium thiosulfate solution to quench any remaining hypochlorite, followed by a wash with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
The resulting solution of this compound is ready for use.
Quantitative Data:
| Chlorinating Agent | Solvent System | Temperature | Typical Yield | Reference |
| Sodium Hypochlorite (NaOCl) | Dichloromethane/Water (biphasic) | 0-5 °C | Moderate (e.g., ~45-72%) | [2][4][5] |
Applications in Organic Synthesis
This compound is a versatile reagent for chlorination and amination reactions.
Chlorination of Aromatic Compounds
This compound, particularly in the presence of a strong acid, is an effective and selective monochlorinating agent for electron-rich aromatic compounds.
Reaction Principle:
The reaction proceeds via an electrophilic aromatic substitution mechanism. In a strongly acidic medium, the N-Cl bond is further polarized, making the chlorine atom more electrophilic.
General Protocol for Aromatic Chlorination:
-
Dissolve the aromatic substrate (e.g., anisole, phenol, or polymethylbenzenes) in a suitable solvent. For reactions in acidic media, trifluoroacetic acid can be used as both the solvent and the acid catalyst.[6]
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Slowly add a solution of this compound (1.0-1.2 equivalents) to the stirred solution of the aromatic compound.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by pouring the mixture into a cold, aqueous solution of sodium bicarbonate or sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Expected Products for Selected Aromatic Compounds:
| Aromatic Substrate | Major Product(s) |
| Benzene | Chlorobenzene |
| Toluene | o-Chlorotoluene and p-Chlorotoluene |
| 1,3,5-Trimethylbenzene | 2-Chloro-1,3,5-trimethylbenzene |
Logical Relationship for Aromatic Chlorination:
References
- 1. Buy this compound | 1585-74-6 [smolecule.com]
- 2. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 3. CHLORODIMETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous formation of N-chloro-N,N-dialkylamine solutions in well-mixed meso-scale flow reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
N-Chlorodimethylamine stability and decomposition pathways
Technical Support Center: N-Chlorodimethylamine
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and decomposition of this compound to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound is a reactive compound, and its stability is significantly influenced by several factors:
-
Light: Exposure to ultraviolet (UV) light can induce rapid photolytic degradation through the cleavage of the N-Cl bond.[1]
-
Heat: The compound can decompose when exposed to heat.[1] To avoid thermal decomposition, it should not be overheated.[2]
-
Moisture: this compound is sensitive to moisture and can hydrolyze. It is considered hygroscopic.[2]
-
pH: The stability and reaction pathways are highly dependent on the pH of the solution. Acidic conditions can promote radical chain reactions and catalyzed chlorine transfer.[1][3]
-
Presence of Nucleophiles: As a chlorinating agent, it will react with various nucleophiles, leading to its consumption.[1][3]
Q2: What are the recommended storage and handling procedures for this compound?
A2: Due to its reactivity and volatility, specific storage and handling procedures are crucial.
-
Storage: Store under an inert atmosphere in a tightly closed container placed in a dry, cool, and well-ventilated area.[2][4] Protect from moisture, heat, and light.[1][2]
-
Handling: All handling should be performed in a well-ventilated area, preferably under a fume hood, to avoid inhalation of vapors.[2][5] Personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, is mandatory to prevent skin and eye contact.[2][4]
Q3: What are the known hazardous decomposition products of this compound?
A3: Upon decomposition, especially during combustion, this compound can produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[2][4] In aqueous environments, its decomposition can lead to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, particularly during water chloramination processes.[6][7][8]
Troubleshooting Guide
Problem 1: My this compound sample shows rapid degradation even when stored in the dark.
-
Possible Cause 1: Temperature. The compound is thermally labile. Ensure the storage location is consistently cool. Low temperatures (below 5°C) are optimal for inhibiting thermal decomposition.[1]
-
Troubleshooting Step: Move the sample to a refrigerated and temperature-controlled environment.
-
Possible Cause 2: Moisture Contamination. The container may not be properly sealed, allowing atmospheric moisture to enter and cause hydrolysis.
-
Troubleshooting Step: Use a container with a high-integrity seal and consider storing it within a desiccator. Always handle the compound under dry, inert conditions (e.g., in a glovebox).
-
Possible Cause 3: Impurities. Acidic or nucleophilic impurities from the synthesis or solvent can catalyze decomposition.
-
Troubleshooting Step: Re-purify the sample. Ensure all glassware is scrupulously dried and solvents are anhydrous before use.
Problem 2: I am observing unexpected side products in my reaction where this compound is a reagent.
-
Possible Cause 1: Radical Chain Reactions. In acidic environments, this compound can generate highly reactive aminium radicals, which can lead to non-selective hydrogen atom abstraction and other side reactions.[1][3]
-
Troubleshooting Step: Carefully control the pH of your reaction mixture. If acidic conditions are not required, buffer the reaction to a neutral or slightly basic pH.
-
Possible Cause 2: Photolytic Cleavage. Ambient laboratory light, especially from UV sources, can cleave the N-Cl bond, creating radicals that may initiate unintended reaction pathways.[1]
-
Troubleshooting Step: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
-
Possible Cause 3: Reaction with Solvent. If the solvent has nucleophilic sites (e.g., alcohols), this compound may react with it over time.
-
Troubleshooting Step: Choose an inert, anhydrous solvent such as dichloromethane for your reaction.
Decomposition Pathways
Q4: What are the main decomposition pathways for this compound?
A4: this compound can decompose via several pathways, primarily driven by light, heat, water, and interaction with other chemical species. The main pathways include photolysis, hydrolysis, and reactions with acids/nucleophiles.
References
- 1. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Buy this compound | 1585-74-6 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicea.com [chemicea.com]
- 6. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Closing Dichloramine Decomposition Nitrogen and Oxygen Mass Balances: Relative Importance of End-Products from the Reactive Nitrogen Species Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproducts of N-Chlorodimethylamine synthesis
Technical Support Center: N-Chlorodimethylamine Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, focusing on the mitigation of side reactions and the identification of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound and what are their primary byproducts?
A1: The two most common laboratory-scale methods for synthesizing this compound are the reaction of dimethylamine with either N-Chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl).[1]
-
Using N-Chlorosuccinimide (NCS): This method is favored for its high selectivity and typically produces succinimide as the primary stoichiometric byproduct.[1] The reaction involves a direct electrophilic chlorine transfer from NCS to the nitrogen atom of dimethylamine.[1]
-
Using Sodium Hypochlorite (NaOCl): This is a more cost-effective method. The reaction is often performed in a biphasic system (e.g., dichloromethane and water).[1] Side reactions can be more prevalent if conditions are not carefully controlled.
Q2: What are the critical reaction parameters to control to minimize side reactions?
A2: Several parameters are crucial for minimizing byproduct formation and ensuring the stability of the desired product.
-
Temperature: Low temperatures (typically between -15°C and -5°C) are critical, especially when using NCS, to suppress side reactions and prevent the decomposition of the volatile this compound product.[1]
-
pH: When using hypochlorite, the pH of the aqueous solution is important as it affects the speciation of the chlorinating agent (e.g., HClO vs. ClO⁻).[1]
-
Reagent Addition: Portion-wise or slow addition of the chlorinating agent helps to control the reaction exotherm and maintain the desired low temperature.[1]
Q3: What is the most significant hazardous byproduct I should be aware of during this compound synthesis?
A3: The formation of N-nitrosodimethylamine (NDMA) is a major concern. NDMA is a potent carcinogen and can be formed as a disinfection byproduct during the chloramination of water containing dimethylamine.[2][3][4] Its formation can occur through complex reaction pathways involving the oxidation of intermediates.[3][5] Researchers should be aware of the potential for NDMA formation and take appropriate analytical and safety measures.
Q4: How does this compound decompose and what are the products?
A4: this compound can be unstable. It can undergo photolytic cleavage under UV light to generate dimethylamine radicals.[1] In aqueous environments, particularly in the context of water treatment chemistry, the decomposition of related chloramines can be complex, leading to the formation of reactive nitrogen species like nitroxyl (HNO), which can then lead to products like nitrous oxide (N₂O) or, in the presence of oxygen, peroxynitrite (ONOO⁻).[6][7][8]
Q5: Can radical reactions influence the outcome of the synthesis?
A5: Yes. In acidic media, the chlorination of amines can proceed through a radical chain mechanism involving aminium radicals.[1] The formation of NDMA is also suggested to involve radical intermediates, where aminyl radicals react with aqueous oxygen to form N-peroxyl radicals as part of the NDMA formation mechanism.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Product Decomposition: The reaction temperature may be too high, causing the thermal degradation of the product.[1] | Maintain strict temperature control, ideally between -15°C and -5°C, throughout the addition of the chlorinating agent and the reaction period. Use an appropriate cooling bath (e.g., acetone/dry ice). |
| Sub-optimal pH: In the NaOCl method, incorrect pH can lead to a less effective chlorinating species or promote side reactions.[1] | Buffer the reaction mixture or adjust the pH to the optimal range for the specific protocol being used. An acidic pH between 5 and 7 is often cited.[1] | |
| Loss during Workup: this compound is volatile (boiling point ~43-44°C). | Use low-temperature vacuum distillation for purification to avoid thermal decomposition.[1] Ensure all joints in the distillation apparatus are well-sealed. | |
| Presence of N-Nitrosodimethylamine (NDMA) Impurity | Oxidative Side Reactions: The reaction of dimethylamine with chloramine species can lead to intermediates like 1,1-dimethylhydrazine (UDMH), which are then oxidized to NDMA.[3][9] This is enhanced by the presence of dissolved oxygen.[2][5] | Degas solvents before use to minimize dissolved oxygen. Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| Dichloramine Involvement: The presence of dichloramine (NHCl₂) has been shown to enhance NDMA formation.[5] | Carefully control the stoichiometry of the chlorinating agent to favor the formation of monochloramine over dichloramine where applicable, although in the direct synthesis of this compound, this is less of a factor than in water treatment scenarios. | |
| Formation of Unknown Impurities | Reaction with Solvent: The solvent, if not inert, could react with the chlorinating agent or the product. For example, solvents with reactive protons could be problematic. | Use inert, aprotic solvents such as dichloromethane, as recommended in many protocols.[1] |
| Contaminated Reagents: Impurities in the starting dimethylamine or chlorinating agent can lead to a variety of side products. | Use high-purity reagents. Purify reagents if their purity is questionable. | |
| Product is Unstable Upon Storage | Decomposition: this compound is inherently reactive and can decompose over time, especially when exposed to light, heat, or impurities.[1] | Store the purified product at low temperatures in a dark, well-sealed container. For longer-term storage, consider storing as a dilute solution in an inert solvent. |
Experimental Protocols & Data
Table 1: Summary of Synthesis Conditions and Outcomes
| Parameter | Method 1: N-Chlorosuccinimide (NCS) | Method 2: Sodium Hypochlorite (NaOCl) |
| Chlorinating Agent | N-Chlorosuccinimide | Sodium Hypochlorite |
| Typical Solvent | Dichloromethane (DCM)[1] | Biphasic: Dichloromethane/Water[1] |
| Reaction Temperature | -15°C to -5°C[1] | Low temperatures are generally recommended[1] |
| Primary Byproduct | Succinimide[1] | Sodium Chloride |
| Key Advantage | High selectivity, minimal byproducts[1] | Cost-effective, atom-efficient[1] |
| Key Disadvantage | Higher cost of reagent | Potential for more side reactions if not controlled |
Detailed Methodology: Synthesis using N-Chlorosuccinimide (NCS)
This protocol is a representative example based on literature procedures.[1]
-
Preparation: A solution of dimethylamine (1.0 eq) in dichloromethane (DCM) is prepared in a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Cooling: The flask is cooled to -15°C using a suitable cooling bath.
-
Reagent Addition: N-Chlorosuccinimide (1.0 eq) is dissolved in DCM and added portion-wise or via the dropping funnel to the dimethylamine solution, ensuring the internal temperature does not rise above -5°C.
-
Reaction: The reaction mixture is stirred at low temperature for several hours to ensure complete conversion.
-
Workup: The resulting suspension is filtered to remove the succinimide byproduct.
-
Isolation: The volatile product, this compound, is isolated from the filtrate by careful vacuum distillation at low temperature.
Visualizations
Caption: Synthesis of this compound using NCS.
Caption: A simplified pathway for NDMA byproduct formation.
Caption: Logical workflow for troubleshooting low synthesis yield.
References
- 1. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of N-nitrosodimethylamine (NDMA) from reaction of monochloramine: a new disinfection by-product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Closing Dichloramine Decomposition Nitrogen and Oxygen Mass Balances: Relative Importance of End-Products from the Reactive Nitrogen Species Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Chlorodimethylamine
Welcome to the technical support center for the purification of N-Chlorodimethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities depend on the synthetic route employed.
-
From N-Chlorosuccinimide (NCS) synthesis: The main byproduct is succinimide.[1] Unreacted NCS and dimethylamine may also be present.
-
From sodium hypochlorite (NaOCl) synthesis: Unreacted dimethylamine and byproducts from side reactions are common.
-
General impurities: Decomposition of this compound can lead to the formation of N-nitrosodimethylamine (NDMA), which is a critical impurity to monitor due to its toxicity.[1] The presence of water can also affect the stability of the compound.
Q2: My this compound sample is degrading during purification. What are the likely causes and how can I prevent it?
A2: this compound is sensitive to several factors that can cause degradation:
-
Elevated Temperatures: The compound is thermally labile. It is recommended to keep temperatures below 5°C during synthesis and purification whenever possible.[1]
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UV Light Exposure: this compound undergoes photolytic cleavage under UV light, which can generate radicals and lead to the formation of impurities like NDMA.[1] It is crucial to protect the compound from light by using amber glassware or covering the apparatus with aluminum foil.
-
Acidic Conditions: In acidic environments, this compound can undergo homolytic cleavage, generating highly reactive aminium radicals.[1] Maintaining a neutral or slightly basic pH is generally advisable.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This method is particularly recommended for the detection of trace-level impurities, especially non-volatile ones like NDMA.[1]
-
UV-Visible Spectroscopy: This can be used for kinetic studies to monitor the stability and degradation of this compound.[1]
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after distillation | Decomposition at distillation temperature. | This compound has a low boiling point (approx. 31.1°C).[1] Use vacuum distillation to lower the boiling point and minimize thermal degradation. |
| Product loss in the distillation apparatus. | Ensure all joints are properly sealed. For small-scale distillations, use microscale glassware to minimize surface area losses. | |
| Low recovery after extraction | Incorrect pH of the aqueous phase. | The stability and partitioning of this compound can be pH-dependent. Empirically determine the optimal pH for extraction. |
| Emulsion formation. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| Low recovery after chromatography | Decomposition on silica gel. | Silica gel is acidic and can cause degradation of acid-sensitive compounds. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1-3%). |
| Irreversible adsorption to the stationary phase. | Test different stationary phases (e.g., alumina, deactivated silica) and solvent systems to find conditions where the product elutes effectively. |
Product Contamination
| Symptom | Possible Cause | Suggested Solution |
| Presence of succinimide impurity | Incomplete removal after NCS synthesis. | Succinimide has low solubility in many organic solvents. After the reaction, filter the crude mixture to remove the bulk of the succinimide.[1] Further purification by distillation or chromatography may be necessary. |
| Detection of NDMA | Decomposition of this compound. | Minimize exposure to heat and UV light during synthesis and purification.[1] Ensure the absence of nitrite sources. LC-HRMS is the recommended method for sensitive detection. |
| Residual solvent in the final product | Inefficient removal of solvent. | After distillation or chromatography, remove the final traces of solvent under high vacuum. Be cautious with temperature to avoid product loss due to its volatility. |
Data Presentation
Table 1: Comparison of this compound Synthesis and Purity
| Synthesis Method | Chlorinating Agent | Typical Yield | Reported Purity | Key Byproducts | Reference |
| Batch Synthesis | N-Chlorosuccinimide (NCS) | High (e.g., 88%) | High | Succinimide | [1] |
| Batch Synthesis | Sodium Hypochlorite (NaOCl) | Moderate (e.g., 45%) | Variable | Side reaction products | [1] |
| Continuous Flow | Sodium Hypochlorite (NaOCl) | Near-quantitative | High | Minimized due to controlled conditions | [1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities such as succinimide.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Low-temperature bath for the receiving flask (e.g., ice-water bath)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.
-
Place the crude this compound in the round-bottom flask with a magnetic stir bar.
-
Immerse the receiving flask in the low-temperature bath to effectively condense the volatile product.
-
Begin stirring and gradually apply vacuum.
-
Once a stable vacuum is achieved, slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure.
-
After distillation is complete, carefully release the vacuum and store the purified this compound under an inert atmosphere at a low temperature, protected from light.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol can be used to remove water-soluble impurities from a solution of this compound in an organic solvent.
Materials:
-
Solution of crude this compound in an organic solvent (e.g., dichloromethane)
-
Separatory funnel
-
Deionized water (or a suitable buffer solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
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Erlenmeyer flask
Procedure:
-
Transfer the organic solution of crude this compound to a separatory funnel.
-
Add an equal volume of deionized water.
-
Gently shake the funnel, periodically venting to release pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the washing with deionized water if necessary.
-
Wash the organic layer with brine to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent. The resulting solution contains the partially purified product, which can be concentrated or further purified.
Protocol 3: Purification by Flash Chromatography
This method is for separating this compound from impurities with different polarities. Due to its volatility and potential for degradation on silica, this should be performed with care.
Materials:
-
Crude this compound
-
Flash chromatography system (column, pump, fraction collector)
-
Silica gel (consider deactivating with a base if the compound is acid-sensitive)
-
Appropriate solvent system (determine by TLC analysis)
-
Test tubes for fraction collection
Procedure:
-
Pack the chromatography column with silica gel slurried in the initial, least polar eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a compatible, volatile solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, using a low-temperature bath to avoid evaporation of the product.
Mandatory Visualizations
References
Optimizing reaction conditions for N-Chlorodimethylamine chlorination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chlorination of N-Chlorodimethylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of this compound: The product is unstable and can decompose, especially at elevated temperatures.[1] | Maintain strict temperature control, keeping the reaction mixture below 5°C.[1] |
| Incorrect pH: The pH of the reaction medium significantly affects the reaction rate and product stability.[1] | For reactions using sodium hypochlorite, maintain the pH in a specific range to ensure the desired reaction pathway is favored.[1] | |
| Suboptimal Molar Ratio of Reactants: An incorrect ratio of dimethylamine to the chlorinating agent can lead to incomplete reaction or side product formation. | Use an optimized molar ratio, for example, a 1:2 ratio of dimethylamine to N-chlorosuccinimide (NCS) has been shown to produce high yields.[1] | |
| Presence of Impurities and Side Products | Formation of N-nitrosodimethylamine (NDMA): This potent carcinogen can form as a byproduct, particularly when using chloramine or sodium hypochlorite.[2][3][4] | Consider using N-chlorosuccinimide (NCS) as the chlorinating agent, which is known for its high selectivity.[1] If using hypochlorite, carefully control the pH and consider strategies like removing ammonia before chlorination.[4] |
| Formation of Dichloramine and Trichloramine: These can form if the reaction conditions are not carefully controlled. | Precise control of pH, temperature, and the chlorine-to-nitrogen ratio is crucial.[5] | |
| Oxidation of this compound: The product can be oxidized by strong oxidizing agents.[1] | Avoid the presence of strong oxidizing agents in the reaction mixture. | |
| Runaway Reaction | Exothermic Nature of the Reaction: The chlorination of dimethylamine is an exothermic reaction, which can lead to a rapid increase in temperature if not properly managed.[1] | Ensure efficient cooling and temperature monitoring throughout the reaction. For larger scale reactions, consider a continuous flow setup for better temperature control.[6][7] |
| Inconsistent Results | Variability in Reagent Quality: The purity and concentration of the chlorinating agent (e.g., sodium hypochlorite solution) can vary. | Use fresh, high-quality reagents and accurately determine their concentration before use. |
| Inefficient Mixing: In biphasic reactions (e.g., using aqueous NaOCl and an organic solvent), poor mixing can limit the reaction rate.[7] | Use vigorous stirring or a continuous stirred-tank reactor (CSTR) to ensure efficient mass transfer between the phases.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for the synthesis of this compound, and how do they compare?
A1: The two most common laboratory methods for the chlorination of dimethylamine use N-chlorosuccinimide (NCS) and sodium hypochlorite (NaOCl).[1]
-
N-Chlorosuccinimide (NCS): This reagent is favored for its high selectivity and typically provides high yields of this compound with minimal byproduct formation.[1] It is often the preferred choice for laboratory-scale synthesis where purity is a primary concern.
-
Sodium Hypochlorite (NaOCl): This is a more economical option, particularly for larger-scale production.[1] However, reactions using NaOCl can be less selective and may lead to the formation of side products like N-nitrosodimethylamine (NDMA).[2][4] Careful control of reaction conditions, such as pH and temperature, is critical when using NaOCl.
Q2: What is the optimal temperature for the this compound synthesis?
A2: Low temperatures are crucial for a successful and safe reaction. Temperatures below 5°C are generally recommended to favor the desired N-chlorination and suppress side reactions and thermal decomposition of the product.[1] For reactions using NCS, a temperature range of -15°C to -5°C is often employed.[1] The exothermic nature of the reaction necessitates efficient cooling to prevent a runaway reaction.[1]
Q3: How does pH affect the chlorination of dimethylamine?
A3: The pH of the reaction medium has a significant impact on the reaction, particularly when using sodium hypochlorite. The speciation of the chlorinating agent (e.g., HClO vs. ClO⁻) is pH-dependent, which in turn affects the reaction pathway and selectivity.[1] An acidic pH range of 5-7 has been noted to influence the reaction kinetics.[1] Conversely, alkaline conditions (e.g., pH 8) can increase the degradation rate of this compound.[1]
Q4: What are the major safety concerns associated with this reaction?
A4: The primary safety concerns are:
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Exothermic Reaction: The reaction can release a significant amount of heat, potentially leading to a runaway reaction if not properly cooled.[1]
-
Product Instability: this compound is a reactive and potentially unstable compound.
-
Hazardous Reactants: Chlorinating agents can be corrosive and toxic. Chlorine gas, which can be involved in some chlorination procedures, is a strong oxidizer and fatal if inhaled.[6]
-
Formation of Toxic Byproducts: The formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, is a significant concern, especially in reactions using hypochlorite or chloramines.[2][3][4]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Q5: Can this reaction be performed in a continuous flow setup?
A5: Yes, a continuous flow process is a viable and often advantageous method for the synthesis of this compound, particularly when using sodium hypochlorite.[6][7] Continuous flow reactors offer precise control over reaction parameters like temperature and residence time, which can lead to improved safety, efficiency, and consistent product quality.[6] They are particularly useful for managing the exothermicity of the reaction.
Data Presentation
Table 1: Influence of Key Reaction Parameters on this compound Formation
| Parameter | Condition | Effect on Reaction |
| Temperature | Low (-15 to 5°C) | Favors N-chlorination, suppresses side reactions and decomposition.[1] |
| pH | Acidic (5-7) | Affects the speciation of the chlorinating agent and reaction kinetics.[1] |
| Alkaline (e.g., pH 8) | Increases the degradation rate of this compound.[1] | |
| Solvent | Dichloromethane | Commonly used and provides a medium for the reaction and facilitates separation.[1] |
| Solvent-Free | Can enhance reaction rates by increasing the effective concentration of reactants.[1] | |
| Molar Ratio | Dimethylamine:NCS (1:2) | Reported to give high yield (88%).[1] |
| Dimethylamine:NaOCl (1:2) | Reported to give moderate yield (45%) in a batch process.[1] |
Experimental Protocols
1. Synthesis of this compound using N-Chlorosuccinimide (NCS)
-
Objective: To synthesize this compound with high selectivity and yield.
-
Procedure:
-
Dissolve dimethylamine in a suitable solvent, such as dichloromethane, in a reaction vessel equipped with a stirrer and a cooling system.
-
Cool the solution to between -15°C and -5°C.[1]
-
Add N-chlorosuccinimide (NCS) portion-wise to the cooled solution, ensuring the temperature is maintained below -5°C.[1]
-
Allow the reaction to proceed for several hours at the low temperature.
-
The product, being volatile, can be isolated by vacuum distillation.[1]
-
2. Synthesis of this compound using Sodium Hypochlorite (NaOCl) in a Continuous Flow Reactor
-
Objective: To synthesize this compound in a continuous and controlled manner.
-
Procedure:
-
Prepare a solution of dimethylamine in an organic solvent (e.g., toluene).
-
Prepare an aqueous solution of sodium hypochlorite (e.g., 1.1 M).[6]
-
Using syringe pumps, feed the two solutions into a meso-scale tubular reactor with static mixers or a continuous stirred-tank reactor (CSTR).[6][7]
-
Control the flow rates to achieve the desired residence time (e.g., 3 to 20 minutes).[7]
-
Maintain the reactor at a low temperature (e.g., 5°C) using a jacketed cooling system.[6]
-
Collect the biphasic output from the reactor.
-
Separate the organic phase containing the this compound product from the aqueous phase.
-
Visualizations
Caption: A flowchart of the experimental workflows for synthesizing this compound.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Continuous formation of N-chloro-N,N-dialkylamine solutions in well-mixed meso-scale flow reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Handling and storage of N-Chlorodimethylamine in the lab
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of N-Chlorodimethylamine in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (C₂H₆ClN) is a reactive N-chloroamine that functions as a chlorinating and oxidizing agent.[1] Its primary hazards stem from its reactivity, volatility, and potential toxicity, although its toxicological properties have not been fully investigated.[1] The N-Cl bond is reactive, allowing the compound to participate in chlorination and oxidation reactions.[1] Due to its volatility (Boiling Point: ~31.1°C), inhalation of vapors is a potential route of exposure.[1]
Q2: What are the recommended storage conditions for this compound?
This compound should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[1] It is hygroscopic and must be protected from moisture and water.[1] Store away from incompatible materials, especially strong oxidizing agents, acids, bases, and reducing agents.[1][2] To prevent degradation, it is crucial to maintain low temperatures, ideally below 5°C.[1][3]
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
Standard laboratory PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles that meet ANSI Z.87.1 or equivalent standards.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves for short-term protection). Always consult the glove manufacturer's resistance guide for specific chemicals.[4]
-
Body Protection: A lab coat, buttoned completely.[4]
-
Footwear: Closed-toe and closed-heel shoes.[4]
All handling of the neat compound or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5][6]
Q4: How stable is this compound?
The stability of this compound is a significant concern.
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Thermal Stability: It is thermally sensitive and should be kept at low temperatures (below 5°C) to prevent decomposition.[1][3]
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Photostability: The compound undergoes rapid degradation when exposed to UV light.[1]
-
Chemical Stability: As a reactive chlorinating agent, it is incompatible with many substances. N-chloramines derived from amines can have half-lives exceeding 3 hours under certain conditions.[1]
Q5: What materials and substances are incompatible with this compound?
Avoid contact with:
-
Strong oxidizing agents[1]
-
Strong acids and bases[2]
-
Strong reducing agents[2]
-
Moisture/Water[1]
-
Excess heat and sources of ignition[2]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Visible degradation or discoloration of the stored reagent. | Exposure to light, moisture, or elevated temperatures. | Discard the reagent following hazardous waste protocols. Ensure future storage is in a dark, dry, and refrigerated environment. Check that the container seal is intact. |
| Unexpected or vigorous reaction during an experiment. | Incompatibility with other reagents or solvents. Contamination of glassware. Reaction temperature too high. | Immediately cease additions and cool the reaction vessel if safe to do so. Review the experimental protocol for potential incompatibilities. Ensure all glassware is scrupulously clean and dry. Maintain strict temperature control, especially during additions.[1] |
| Low yield in a reaction where this compound is a reagent. | Degradation of the this compound stock. Sub-optimal reaction conditions. | Verify the purity/activity of the this compound. Consider re-synthesizing or purchasing a fresh batch. Optimize reaction conditions, particularly temperature, as low temperatures are often crucial for success.[1] |
| Irritating odor detected in the lab. | Volatilization of the compound from an open or poorly sealed container. Small spill. | Ensure all work is being conducted in a fume hood.[5] Check that all containers are tightly sealed. Inspect the work area for any spills and clean them up immediately according to the spill protocol. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1585-74-6 | [2][7] |
| Molecular Formula | C₂H₆ClN | [2][7] |
| Molecular Weight | 79.53 g/mol | [1][7] |
| Boiling Point | ~31.1 °C | [1] |
| Appearance | Volatile liquid | [1] |
| IUPAC Name | N-chloro-N-methylmethanamine | [2][7] |
Table 2: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale | Reference(s) |
| Storage Temperature | < 5°C | To prevent thermal decomposition and inhibit side reactions. | [1][3] |
| Atmosphere | Dry, inert atmosphere (e.g., Nitrogen, Argon) | The compound is hygroscopic and sensitive to moisture. | [1] |
| Light Conditions | Store in an amber or opaque container in the dark. | Susceptible to rapid degradation under UV light. | [1] |
| Handling Location | Inside a certified chemical fume hood. | To contain volatile and potentially hazardous vapors. | [5][6] |
| Incompatibilities | Segregate from strong oxidizing agents, acids, bases, and reducing agents. | To prevent violent or uncontrolled reactions. | [1][2] |
Experimental Protocols
Protocol: Quenching of Residual this compound in Solution
This protocol describes the safe neutralization of unreacted this compound in a reaction mixture before workup or disposal. The procedure uses a mild reducing agent, sodium bisulfite, to reduce the reactive N-Cl bond.
Materials:
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Reaction mixture containing residual this compound.
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Starch-iodide paper or strips.
-
Appropriate reaction vessel and cooling bath (e.g., ice-water bath).
Procedure:
-
Cool the Reaction Mixture: Ensure the reaction vessel containing the this compound solution is cooled in an ice bath to 0-5°C. This is critical to control the exotherm of the quenching process.
-
Prepare Quenching Solution: Have a saturated aqueous solution of sodium bisulfite ready.
-
Slow Addition: While vigorously stirring the cooled reaction mixture, slowly add the sodium bisulfite solution dropwise via an addition funnel.
-
Monitor Temperature: Carefully monitor the internal temperature of the reaction mixture. Maintain the temperature below 10°C throughout the addition. If the temperature rises, pause the addition until it cools down.
-
Test for Completion: After the addition is complete, continue stirring for another 15-20 minutes at 0-5°C. To confirm the absence of the N-chloroamine, test the solution. Take a drop of the aqueous layer (if biphasic) or the reaction mixture with a glass rod and spot it onto a strip of starch-iodide paper. The absence of a blue-black color indicates that the oxidizing agent (this compound) has been completely quenched.
-
Additional Quenching (if needed): If the starch-iodide test is positive, add more sodium bisulfite solution in small portions and re-test until the test is negative.
-
Proceed with Workup/Disposal: Once the quench is complete (negative starch-iodide test), the reaction mixture can be safely processed through aqueous workup. The neutralized mixture should be disposed of as hazardous chemical waste according to your institution's guidelines.[8][9]
Visualizations
Caption: PPE selection workflow for handling this compound.
Caption: Decision tree for responding to an this compound spill.
References
- 1. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Buy this compound | 1585-74-6 [smolecule.com]
- 4. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C2H6ClN | CID 123122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
Technical Support Center: N-Chlorodimethylamine Reaction Quenching
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely quenching reactions involving N-Chlorodimethylamine. The following information is intended to supplement, not replace, standard laboratory safety procedures and a thorough risk assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with unreacted this compound?
This compound is a reactive N-chloroamine and should be handled as a potentially energetic and oxidizing compound. Although specific hazard data is limited, its analogues are known to be unstable. The N-Cl bond is reactive, and the compound can act as a chlorinating agent.[1] Decomposition can be exothermic and may be initiated by heat, light, or contact with incompatible materials.
Q2: What types of reagents are suitable for quenching this compound?
Based on its reactivity as an electrophilic chlorinating agent, suitable quenching agents are typically mild reducing agents or nucleophiles. These reagents react with this compound to produce less hazardous and more stable compounds. Common classes of quenching agents include sulfites, thiosulfates, and certain vitamins like ascorbic acid.
Q3: How do I choose the appropriate quenching agent for my specific reaction?
The choice of quenching agent will depend on several factors, including:
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Reaction Solvent: The quenching agent should be soluble in the reaction solvent or in a solvent that is miscible with the reaction mixture.
-
Reaction pH: The reactivity of some quenching agents can be pH-dependent.
-
Work-up Procedure: Consider how the quenching agent and its byproducts will be removed in subsequent purification steps. For example, aqueous solutions of quenching agents are ideal for reactions that will be worked up with an aqueous extraction.
-
Compatibility with Reaction Products: Ensure the quenching agent will not react with your desired product.
Q4: Are there any reagents I should avoid when quenching this compound?
Avoid strong reducing agents that may react uncontrollably or exothermically. Also, avoid quenching with reagents that could generate toxic gaseous byproducts. A careful review of the compatibility of the quenching agent with all components of the reaction mixture is essential.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Persistent positive test for active chlorine (e.g., starch-iodide paper) after quenching. | Insufficient quenching agent added. | Add additional quenching agent portion-wise and re-test after each addition. |
| Poor mixing of the quenching agent with the reaction mixture. | Ensure vigorous stirring during the quenching process. If the reaction is biphasic, ensure efficient mixing of the two phases. | |
| Exothermic reaction upon addition of the quenching agent. | The concentration of unreacted this compound is high. | Add the quenching agent slowly, at a reduced temperature (e.g., in an ice bath), and with vigorous stirring. Diluting the reaction mixture with a suitable solvent before quenching can also help to control the exotherm. |
| Formation of a precipitate upon quenching. | The product of the quenching reaction may be insoluble in the reaction mixture. | This may not necessarily be a problem. The precipitate can be removed by filtration during work-up. Identify the precipitate to ensure it is not a hazardous byproduct. |
| Unexpected side reaction with the desired product. | The quenching agent is not compatible with the product. | Select an alternative quenching agent from the table below and perform a small-scale test to ensure compatibility. |
Quenching Agent Data Summary
| Quenching Agent | Recommended Stoichiometry (molar excess) | Plausible Reaction Products | Advantages | Considerations |
| Sodium Bisulfite (NaHSO₃) | 1.5 - 2.0 | Dimethylamine, Sodium Chloride, Sodium Sulfate | Inexpensive, readily available, fast reaction.[2][3] | Typically used as an aqueous solution, which may not be suitable for all reaction solvents. |
| Sodium Thiosulfate (Na₂S₂O₃) | 1.5 - 2.0 | Dimethylamine, Sodium Chloride, Sodium Tetrathionate | Effective and commonly used for removing halogens.[4][5][6] | Reaction stoichiometry can be complex. Typically used as an aqueous solution. |
| Ascorbic Acid (Vitamin C) | 2.0 - 3.0 | Dimethylamine Hydrochloride, Dehydroascorbic Acid | Mild, "green" quenching agent.[5][7][8][9] | May be slower than other quenching agents. Typically used as an aqueous solution. |
| Trimethyl Phosphite (P(OMe)₃) | 1.2 - 1.5 | Dimethylamine, Trimethyl Phosphate, Chloroform (from solvent) | Soluble in organic solvents. | More expensive, and both the reagent and its phosphate byproduct may require chromatographic separation. |
Experimental Protocols
Note: These are general protocols and should be adapted to the specific scale and conditions of your experiment. Always perform a risk assessment before carrying out any new procedure.
Protocol 1: Quenching with Aqueous Sodium Bisulfite
-
Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Cooling: Cool the reaction mixture containing this compound to 0 °C in an ice bath.
-
Addition: Slowly add the saturated sodium bisulfite solution dropwise to the cooled, vigorously stirred reaction mixture.
-
Monitoring: Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
-
Testing for Completion: After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes. Test for the presence of active chlorine using starch-iodide paper. If the test is positive, add more sodium bisulfite solution.
-
Work-up: Once the quench is complete (negative test), proceed with the planned work-up, which will likely involve separation of the aqueous and organic layers.
Protocol 2: Quenching with Trimethyl Phosphite in an Organic Solvent
-
Cooling: Cool the reaction mixture containing this compound to 0 °C in an ice bath.
-
Addition: Slowly add trimethyl phosphite (P(OMe)₃) dropwise to the cooled, vigorously stirred reaction mixture. A slight excess (1.2-1.5 equivalents relative to the initial amount of chlorinating agent) is recommended.
-
Monitoring: Monitor the reaction for any signs of an exotherm.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction is complete.
-
Work-up: Proceed with the planned work-up and purification. Note that trimethyl phosphate, the byproduct, is a high-boiling polar compound that will likely need to be removed by chromatography or extraction.
Visualizations
Caption: Decision workflow for selecting a suitable quenching method.
Caption: Plausible reaction for quenching with sodium bisulfite.
References
- 1. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Chlorine vs. Chloramines - Process Solutions, Inc. [psiwater.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. US4554261A - Composition and method for removing chloramine from water containing same - Google Patents [patents.google.com]
- 5. Chloramination - Wikipedia [en.wikipedia.org]
- 6. Dechlorination with sodium thiosulfate affects the toxicity of wastewater contaminated with copper, cadmium, nickel, or zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ascorbic Acid for Chlorine and Chloramine reduction — 3 Little Plums [3littleplums.com]
Troubleshooting low yields in N-Chlorodimethylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Chlorodimethylamine.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
Low yields in this compound synthesis are often attributed to several critical factors:
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Inadequate Temperature Control: The chlorination of dimethylamine is an exothermic reaction.[1] Failure to maintain a low reaction temperature (ideally below 5°C) can lead to thermal decomposition of the product and favor the formation of unwanted byproducts.[1][2]
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Incorrect pH (Sodium Hypochlorite Method): When using sodium hypochlorite as the chlorinating agent, the pH of the reaction mixture is crucial.[1] Deviations from the optimal pH range can significantly impact the reaction rate and selectivity, leading to lower yields.
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Suboptimal Molar Ratio of Reactants: An incorrect ratio of dimethylamine to the chlorinating agent can result in incomplete conversion or the formation of side products. For instance, a 1:2 molar ratio of dimethylamine to N-Chlorosuccinimide (NCS) has been reported to give high yields.
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Decomposition of the Product: this compound is susceptible to degradation, particularly under exposure to UV light.[1] Improper handling and storage of the product can lead to decomposition and reduced yields.
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Inefficient Mixing (Biphasic Reactions): When using sodium hypochlorite, the reaction is often biphasic.[1] Inefficient mixing can limit the mass transfer between the aqueous and organic phases, resulting in a slower reaction and lower conversion.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
The primary byproduct of concern is dimethylamine N-oxide, which can be formed through the oxidation of this compound.[1] To minimize its formation and that of other impurities:
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Maintain Low Temperatures: As with maximizing yield, strict temperature control is the most critical factor in preventing side reactions.[1][2]
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Use a Selective Chlorinating Agent: N-Chlorosuccinimide (NCS) is generally considered a more selective chlorinating agent than sodium hypochlorite and may result in a cleaner reaction profile.[1]
-
Control Reaction Time: Over-extending the reaction time can lead to product degradation and the formation of secondary products. It is advisable to monitor the reaction progress (e.g., by TLC or GC) to determine the optimal endpoint.
-
Purification: Ensure rigorous purification of the final product to remove any unreacted starting materials and byproducts.
Q3: My this compound product seems to be unstable and decomposes quickly. How can I improve its stability?
This compound is known to be reactive. To enhance its stability:
-
Storage Conditions: Store the purified product in a cool, dark place, preferably in a freezer, to minimize thermal and photolytic decomposition.[1]
-
Inert Atmosphere: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
-
Solvent Choice: If storing in solution, the choice of solvent can influence stability. Aprotic, non-polar solvents are generally preferred.
Q4: Which synthetic method is better: using N-Chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl)?
The choice of method depends on the specific requirements of your synthesis, such as scale, desired purity, and cost considerations.[1]
-
N-Chlorosuccinimide (NCS) Method: This method is often favored for its high selectivity and can provide higher yields of this compound.[1] It is a good choice for laboratory-scale synthesis where purity is a primary concern.
-
Sodium Hypochlorite (NaOCl) Method: This method is more cost-effective, making it a viable option for larger-scale production.[1] However, it may result in lower yields and require more careful control of reaction parameters, particularly pH.[1]
Data Presentation
Table 1: Comparison of Common Synthesis Methods for this compound
| Parameter | N-Chlorosuccinimide (NCS) Method | Sodium Hypochlorite (NaOCl) Method |
| Typical Yield | 88% (with 1:2 molar ratio of dimethylamine to NCS) | 45% (batch process with 1:2 molar ratio) |
| Selectivity | High[1] | Moderate |
| Key Advantage | High selectivity and yield[1] | Cost-effective[1] |
| Key Disadvantage | Higher reagent cost | Lower yields, requires strict pH control[1] |
Table 2: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Condition | Effect on Reaction |
| Temperature | Low (-15 to 5°C) | Favors N-chlorination, suppresses side reactions and decomposition.[1][2] |
| pH (NaOCl Method) | Varies | Affects the speciation of the chlorinating agent (HClO vs. ClO⁻) and influences product stability.[1] |
| Solvent | Dichloromethane, Toluene | Provides a medium for the reaction and facilitates separation. |
| Molar Ratio (Dimethylamine:Chlorinating Agent) | 1:2 | A 1:2 ratio has been shown to give high yields with NCS. |
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Chlorosuccinimide (NCS)
This protocol is favored for its high selectivity.[1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethylamine in a suitable solvent like dichloromethane.
-
Cooling: Cool the solution to a low temperature, typically between -15°C and -5°C, using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).[1]
-
Addition of NCS: Slowly add a solution of N-Chlorosuccinimide (NCS) in the same solvent to the cooled dimethylamine solution dropwise. Maintaining a slow addition rate is crucial to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the succinimide byproduct can be removed by filtration. The filtrate, containing the this compound, can then be carefully concentrated under reduced pressure.
-
Purification: The crude product can be further purified by distillation under reduced pressure.
Protocol 2: Synthesis of this compound using Sodium Hypochlorite (NaOCl)
This method is a more cost-effective alternative.[1]
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Reaction Setup: This reaction is typically performed in a biphasic system.[1] In a flask equipped with an efficient mechanical stirrer, combine a solution of dimethylamine in an organic solvent (e.g., dichloromethane) with an aqueous solution of sodium hypochlorite.
-
Cooling: Cool the biphasic mixture to below 5°C in an ice bath.[2]
-
pH Adjustment: Adjust the pH of the aqueous layer to the desired value. This is a critical parameter for this reaction.
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Vigorous Stirring: Stir the mixture vigorously to ensure efficient mixing between the two phases. The reaction rate is dependent on the mass transfer between the phases.
-
Reaction Monitoring: Monitor the reaction progress by analyzing samples from the organic layer.
-
Phase Separation: Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Isolation: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and then carefully remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: General experimental workflow for this compound synthesis.
References
Preventing degradation of N-Chlorodimethylamine during reactions
Welcome to the technical support center for N-Chlorodimethylamine (NCDMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of NCDMA during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and reactivity of this important reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound (NCDMA) to degrade?
A1: The stability of NCDMA is primarily affected by three main factors:
-
Temperature: NCDMA is thermally sensitive. Elevated temperatures, particularly above 5°C, can lead to its decomposition. For optimal stability, it should be handled at low temperatures.[1]
-
pH: The pH of the reaction medium can significantly influence the degradation rate of NCDMA. It is less stable in alkaline conditions, with the degradation rate at pH 8 being notably higher.[1]
-
Light: Exposure to ultraviolet (UV) light can induce photolytic cleavage of the N-Cl bond, generating dimethylamine radicals and leading to decomposition.[1]
Q2: How should I store this compound to ensure its stability?
A2: To maximize shelf life and maintain purity, NCDMA should be stored in a cool, dark environment, ideally in a freezer. It is highly hygroscopic and should be kept in a tightly sealed container to prevent moisture ingress. For prolonged storage, blanketing with an inert gas like nitrogen is recommended.
Q3: My reaction with NCDMA is not proceeding as expected. Could degradation be the cause?
A3: Yes, if your reaction is sluggish or failing, degradation of the NCDMA reagent is a likely cause. Signs of degradation include a noticeable loss of the sharp, characteristic odor, or a yellowish appearance. To confirm, you can analyze the purity of your NCDMA solution using techniques like NMR spectroscopy.
Q4: Can I use NCDMA that has been stored for an extended period?
A4: It is highly recommended to use freshly prepared or recently purchased NCDMA for best results. If you must use older stock, its purity should be verified prior to use. Due to its inherent instability, prolonged storage, even under ideal conditions, can lead to a decrease in effective concentration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in a chlorination reaction. | Degradation of NCDMA due to high temperature. | Maintain the reaction temperature below 5°C, and ideally between -15°C and -5°C, using an appropriate cooling bath.[1] |
| NCDMA degradation due to alkaline pH. | If your reaction conditions are alkaline, consider if the pH can be adjusted to a neutral or slightly acidic range without compromising the desired reaction pathway. | |
| Photolytic degradation of NCDMA. | Protect the reaction vessel from light by wrapping it in aluminum foil or using an amber glass flask. | |
| Formation of unexpected byproducts. | Thermal decomposition of NCDMA. | Ensure strict temperature control throughout the reaction. Byproducts can arise from side reactions that become more prevalent at higher temperatures.[1] |
| Oxidation of NCDMA. | Avoid the presence of strong oxidizing agents unless they are a required part of the reaction. If oxidation is suspected, consider degassing the solvent. | |
| Inconsistent reaction rates between batches. | Varying purity of the NCDMA stock solution. | Always use NCDMA of known purity. If preparing it in-house, ensure the synthesis protocol is followed precisely each time. Consider titrating the NCDMA solution before use to determine its exact concentration. |
| Moisture contamination. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. |
Data on this compound Stability
While specific kinetic data for this compound is not extensively published, the following table summarizes its stability profile based on available information for N-chloramines derived from secondary amines.
| Condition | Parameter | Value/Observation | Reference |
| General Stability | Half-life | > 3 hours | [1] |
| pH | Degradation Rate | Significantly higher at pH 8 compared to neutral or acidic conditions. | [1] |
| Temperature | Optimal Reaction Temperature | < 5°C; ideally -15°C to -5°C | [1] |
| UV Light | Quantum Yield of Photolysis | 0.624 mol·E⁻¹ (Indicates rapid degradation) | [1] |
Key Experimental Protocols
Protocol for Electrophilic Amination using this compound
This protocol provides a general methodology for the electrophilic amination of a nucleophilic substrate, with an emphasis on maintaining the stability of NCDMA.
1. Reagent Preparation and Handling:
-
Use freshly prepared or newly opened this compound.
-
If preparing in-house, a common method is the reaction of dimethylamine with N-chlorosuccinimide (NCS) in dichloromethane at -15°C to -5°C.[1]
-
All glassware should be oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents.
2. Reaction Setup:
-
Set up the reaction in a flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the reaction vessel to the desired temperature (typically 0°C or lower) using an ice-salt or dry ice/acetone bath.
-
Protect the apparatus from light by wrapping it in aluminum foil.
3. Reaction Execution:
-
Dissolve the nucleophilic substrate in an appropriate anhydrous solvent in the reaction flask.
-
Slowly add the this compound solution dropwise to the reaction mixture while vigorously stirring and maintaining the low temperature. The slow addition helps to dissipate any heat generated.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
4. Work-up and Quenching:
-
Once the reaction is complete, quench any remaining NCDMA by adding a suitable reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite, while keeping the mixture cool.
-
Proceed with the standard aqueous work-up and purification of the desired product.
Visualizing Degradation and Experimental Workflow
Degradation Pathways
The following diagram illustrates the main degradation pathways for this compound.
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stable Reactions
This diagram outlines a logical workflow for conducting reactions with NCDMA to minimize degradation.
Caption: Recommended workflow for minimizing NCDMA degradation.
Troubleshooting Logic
This flowchart provides a logical sequence for troubleshooting reactions where NCDMA degradation is suspected.
Caption: A logical guide to troubleshooting NCDMA reactions.
References
Common impurities in commercial N-Chlorodimethylamine
This technical support center provides troubleshooting guides and frequently asked questions regarding common impurities in commercial N-Chlorodimethylamine, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in commercial this compound typically arise from the synthesis process and subsequent degradation. These can be categorized as:
-
Starting Materials and Reagents: Unreacted dimethylamine or its salt, dimethylamine hydrochloride, may be present.[1][2]
-
Synthesis By-products: Depending on the synthetic route, by-products can be present. For instance, if N-chlorosuccinimide (NCS) is used as the chlorinating agent, succinimide is a common by-product.[1]
-
Degradation Products: this compound can degrade, especially when exposed to light, heat, or moisture.[1][3] Common degradation products include dimethylamine and dimethylamine N-oxide.[1]
-
Residual Solvents: Solvents used during synthesis and purification, such as dichloromethane, may remain in the final product.
Q2: How can I minimize the formation of impurities during the synthesis of this compound?
A2: To minimize impurity formation, strict control over reaction conditions is crucial. Key parameters to monitor include:
-
Temperature: The synthesis is an exothermic reaction, and maintaining low temperatures (typically between -15°C and 5°C) is critical to suppress side reactions and prevent thermal decomposition.[1]
-
pH: When using sodium hypochlorite as the chlorinating agent, the pH of the reaction mixture plays a significant role in the reaction kinetics and product formation.[1]
-
Reagent Addition: Slow, controlled addition of the chlorinating agent helps to maintain the desired temperature and minimize localized high concentrations that can lead to side reactions.
Q3: What are the recommended storage and handling conditions for this compound to prevent degradation?
A3: this compound is sensitive to light and heat.[1][3] To ensure its stability, it should be:
-
Stored in a cool, dark place. A freezer is often recommended for long-term storage.
-
Kept in a tightly sealed container to protect it from moisture.
-
Handled in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of this compound | Incomplete reaction or degradation of the product. | Ensure the reaction is carried out at the optimal low temperature and for a sufficient duration.[1] Check the quality and stoichiometry of your reagents. |
| Presence of a white solid precipitate in the product | This could be a by-product like succinimide (from the NCS method) or unreacted dimethylamine hydrochloride. | The product can be purified by vacuum distillation to remove non-volatile impurities.[1] |
| Product appears discolored or has an unusual odor | This may indicate degradation. | The product should be re-analyzed for purity. If significant degradation has occurred, it may need to be repurified or discarded. |
| Inconsistent results in subsequent reactions using this compound | This is likely due to impurities in the this compound, which can affect its reactivity. | It is crucial to use this compound of known purity. If you suspect impurities, you should re-purify the reagent and confirm its purity using analytical methods like GC-MS or NMR. |
Data on Common Impurities
While exact quantitative data for impurities in commercial this compound can vary between suppliers and batches, the following table summarizes the common impurities and their origins.
| Impurity | Chemical Formula | Origin | Typical Analytical Method for Detection |
| Dimethylamine | (CH₃)₂NH | Unreacted starting material, Degradation product[1] | GC-MS (possibly with derivatization), ¹H NMR |
| Dimethylamine hydrochloride | (CH₃)₂NH·HCl | Unreacted starting material | ¹H NMR |
| Succinimide | C₄H₅NO₂ | By-product from NCS synthesis[1] | ¹H NMR, LC-MS |
| Dimethylamine N-oxide | (CH₃)₂NO | Oxidation product[1] | LC-MS, ¹H NMR |
| Dichloromethane | CH₂Cl₂ | Residual solvent | GC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities such as succinimide and dimethylamine hydrochloride.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask.
-
Distillation: Gradually apply vacuum and gently heat the distillation flask.
-
Collection: Collect the this compound fraction that distills at the expected boiling point (approximately 43-44 °C at atmospheric pressure, will be lower under vacuum).
-
Storage: Store the purified product in a tightly sealed container in a cool, dark place.
Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities like residual solvents and degradation products such as dimethylamine.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol). For the quantification of dimethylamine, derivatization with an agent like benzoyl chloride may be necessary to improve chromatographic performance.[5][6]
-
GC-MS System: Use a GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Method Parameters:
-
Injector Temperature: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 320 °C) to separate compounds with different boiling points.[7]
-
Carrier Gas: Use an inert gas like helium at a constant flow rate.[5][6]
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the parent compound and expected impurities.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify the impurities by integrating the peak areas and comparing them to a standard if available.
Protocol 3: Purity Assessment by Quantitative NMR (qNMR)
qNMR can be used to determine the purity of this compound and quantify impurities without the need for a reference standard for each impurity.[4][8][9][10]
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (with a known purity) that has a resonance that does not overlap with the analyte or impurity signals.
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
-
Calculation:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound using the integral values, the number of protons for each signal, the molar masses, and the weights of the sample and the internal standard.
-
Visualizations
Caption: Synthesis of this compound using NCS, showing the formation of the desired product and the succinimide by-product.
Caption: Experimental workflow for the identification and quantification of volatile impurities in this compound using GC-MS.
Caption: Troubleshooting decision tree for addressing inconsistent experimental results when using this compound.
References
- 1. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 1585-74-6 [smolecule.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. gas-chromatography-mass-spectrometer-determination-of-dimethylamine-impurity-in-n-n-dimethylformamide-solvent-by-derivatization-of-n-n-dimethylbenzamide-with-benzoyl-chloride-agent - Ask this paper | Bohrium [bohrium.com]
- 6. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Technical Support Center: Monitoring N-Chlorodimethylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring N-Chlorodimethylamine reactions using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Which technique is better for monitoring my this compound reaction: TLC or NMR?
A1: The choice between TLC and NMR depends on the specific requirements of your experiment.
-
TLC is a rapid, inexpensive, and straightforward method ideal for quick qualitative checks of reaction progress. It excels at quickly determining the presence or absence of starting material and the formation of new products.
-
NMR provides detailed quantitative and structural information. It is the preferred method when you need to determine reaction kinetics, identify intermediates, or quantify the ratio of reactants to products.
Q2: I don't see any spots on my TLC plate, not even the starting material. What could be the problem?
A2: There are several potential reasons for not observing spots on your TLC plate:
-
Insufficiently Concentrated Sample: The concentration of your reaction mixture aliquot may be too low for detection. Try spotting the same location multiple times, allowing the solvent to dry between applications.
-
Compound Volatility: this compound is a volatile compound. Your compound may have evaporated from the TLC plate before or during development.
-
Inappropriate Visualization Method: this compound may not be visible under UV light. A chemical stain is often necessary. A potassium iodide/o-tolidine solution is a specific stain for N-chloroamines. Alternatively, a general stain like potassium permanganate can be effective.
-
Incorrect Solvent System: If the solvent system is too polar, all components may have moved with the solvent front. Conversely, if it's not polar enough, everything may remain at the baseline.
Q3: My NMR spectrum shows broad or distorted peaks. What is causing this?
A3: Peak broadening or distortion in NMR spectra during reaction monitoring can be caused by several factors:
-
Sample Inhomogeneity: The reaction mixture may not be homogeneous, leading to variations in the magnetic field across the sample.[1]
-
Presence of Paramagnetic Species: The formation of radical intermediates or the presence of paramagnetic impurities can cause significant peak broadening.
-
Poor Shimming: The magnetic field may not be sufficiently shimmed, especially if the reaction is being run directly in the NMR tube where conditions can change over time.
-
Chemical Exchange: If there are exchange processes occurring on the NMR timescale, such as proton exchange with a solvent, peaks can broaden.
Q4: Can I use a non-deuterated solvent for my NMR reaction monitoring?
A4: While it is possible, it is generally not recommended. Deuterated solvents are used to provide a lock signal for the spectrometer to maintain a stable magnetic field.[1] Without a deuterated solvent, you may experience poor resolution and drifting of chemical shifts. If your reaction is incompatible with deuterated solvents, you may need to use an external lock or accept a lower spectral quality.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is too concentrated.Compound is degrading on the silica gel plate.Inappropriate solvent system. | Dilute the sample before spotting.Perform a 2D TLC to check for stability. If unstable, consider using a different stationary phase (e.g., alumina).Adjust the polarity of the eluent. Adding a small amount of a more polar solvent can sometimes resolve streaking. |
| Spots are not moving from the baseline (Low Rf) | The eluent is not polar enough. | Increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Spots are running with the solvent front (High Rf) | The eluent is too polar. | Decrease the polarity of the solvent system. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Difficulty visualizing spots | Compound is not UV-active.Stain is not effective for N-chloroamines. | Use a chemical stain. A potassium iodide/o-tolidine solution is specific for N-chloroamines. Alternatively, a potassium permanganate stain can be used. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Solution(s) |
| Poor Resolution and Broad Peaks | Inhomogeneous sample.Poor shimming. | Ensure the reaction mixture is well-mixed before taking a sample.Re-shim the spectrometer before starting the reaction monitoring. |
| Drifting Chemical Shifts | No deuterated solvent for locking.Temperature fluctuations. | Use a deuterated solvent if possible. If not, use an external reference.Allow the sample to equilibrate to the probe temperature before starting the experiment. |
| Overlapping Peaks | Starting material and product have similar chemical shifts. | Use a higher field NMR spectrometer for better peak dispersion.Consider acquiring a 2D NMR spectrum (e.g., COSY or HSQC) to resolve overlapping signals. |
| Inaccurate Integration | Peak overlap.Poor baseline correction. | Use deconvolution software to separate and integrate overlapping peaks.Carefully perform baseline correction before integration. |
Experimental Protocols
TLC Monitoring of this compound Formation
Objective: To monitor the conversion of dimethylamine to this compound using TLC.
Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)
-
Developing chamber
-
Capillary spotters
-
Eluent: Ethyl acetate/Hexane (e.g., 30:70 v/v, polarity can be adjusted)
-
Visualization agents: UV lamp (254 nm), Potassium iodide/o-tolidine stain, Potassium permanganate stain
Procedure:
-
Prepare the TLC plate: Draw a faint baseline with a pencil about 1 cm from the bottom of the TLC plate.
-
Spot the plate: On the baseline, apply small spots of:
-
Lane 1: Starting material (dimethylamine solution)
-
Lane 2: Reaction mixture (co-spot with starting material)
-
Lane 3: Reaction mixture at different time points (t=0, t=x min, etc.)
-
-
Develop the plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Dry the plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualize the spots:
-
UV Light: Examine the plate under a UV lamp (254 nm). Circle any dark spots with a pencil.
-
Chemical Staining:
-
Potassium Iodide/o-Tolidine Stain: Prepare a solution of o-tolidine (160 mg) in glacial acetic acid (30 mL), dilute to 500 mL with water, and add 1 g of KI.[2] Dip the plate in the stain and observe for the appearance of colored spots.
-
Potassium Permanganate Stain: Prepare a solution of KMnO4 (1.5 g), K2CO3 (10 g), and 10% NaOH (1.25 mL) in 200 mL of water. Dip the plate in the stain. Oxidizable compounds will appear as yellow spots on a purple background.
-
-
NMR Monitoring of this compound Formation
Objective: To quantitatively monitor the formation of this compound from dimethylamine by ¹H NMR.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3) compatible with the reaction
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Prepare the NMR sample: In an NMR tube, dissolve the starting material (dimethylamine) in the deuterated solvent. If using an internal standard, add a known amount.
-
Acquire initial spectrum: Record a ¹H NMR spectrum of the starting material to identify its characteristic peaks.
-
Initiate the reaction: Add the chlorinating agent to the NMR tube, cap it, and invert it several times to mix.
-
Acquire spectra over time: Immediately place the NMR tube in the spectrometer and acquire ¹H NMR spectra at regular time intervals.
-
Process and analyze the data: Process the spectra (Fourier transform, phase correction, and baseline correction). Identify the peaks corresponding to the starting material and the product. Integrate the relevant peaks to determine the relative concentrations and calculate the reaction conversion over time.
Data Presentation
TLC Data: Expected Rf Values
| Compound | Expected Rf (30:70 Ethyl Acetate/Hexane) | Visualization |
| Dimethylamine | ~0.1 - 0.2 | Potassium permanganate stain |
| This compound | ~0.4 - 0.6 | Potassium iodide/o-tolidine stain, Potassium permanganate stain |
Note: Rf values are approximate and can vary depending on the exact experimental conditions.
NMR Data: Expected Chemical Shifts
| Compound | ¹H NMR Chemical Shift (ppm) in CDCl₃ | ¹³C NMR Chemical Shift (ppm) in CDCl₃ |
| Dimethylamine | ~2.2 (s, 6H, N-CH₃), ~0.8 (br s, 1H, N-H) | ~37 |
| This compound | ~2.9 (s, 6H, N-CH₃) | ~45 |
Note: Chemical shifts are estimations based on related compounds and are subject to solvent effects and other experimental parameters.
Visualizations
Caption: Workflow for selecting and using TLC or NMR for reaction monitoring.
Caption: Logical diagram for troubleshooting common TLC and NMR issues.
References
Validation & Comparative
A Comparative Guide to N-Chlorodimethylamine and N-Chlorosuccinimide (NCS) as Chlorinating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the introduction of chlorine atoms into organic molecules is a fundamental transformation, paving the way for diverse functionalization and the construction of complex molecular architectures. Among the arsenal of chlorinating agents available to chemists, N-Chlorodimethylamine and N-Chlorosuccinimide (NCS) are two prominent reagents. This guide provides an objective comparison of their efficiency, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound | N-Chlorosuccinimide (NCS) |
| Reagent Type | N-Chloroamine | N-Chloroimide |
| Reactivity | Generally considered a milder chlorinating agent.[1] | A versatile and widely used reagent with moderate to high reactivity.[2][3][4] |
| Solubility | Soluble in various organic solvents. | Soluble in many organic solvents, with moderate solubility in water. |
| Stability | Can be unstable, particularly in concentrated form. | A stable, crystalline solid that is easy to handle and store. |
| Byproducts | Dimethylamine | Succinimide |
| Primary Applications | Primarily studied in the context of disinfection byproducts; some applications in organic synthesis as a source of electrophilic chlorine.[5] | Widely used for chlorination of alkenes, alkynes, aromatics, ketones, sulfides, and other substrates.[2][3][6][7] |
Performance in Chlorination Reactions: A Substrate-Based Comparison
The efficiency of a chlorinating agent is highly dependent on the substrate and reaction conditions. Below is a summary of available experimental data for the chlorination of various functional groups using this compound and NCS.
Chlorination of Aromatic Compounds
NCS is a well-established reagent for the electrophilic chlorination of aromatic compounds, particularly those with electron-donating groups.[8][9] N-chloroamines, including N-chlorodialkylamines, have also been used for this purpose, often in acidic media.[10]
Table 1: Chlorination of Aromatic Compounds
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Acetanilide | NCS | HCl, H₂O, rt, 2 h | 92 | [8] |
| Anisole | NCS | HCl, H₂O, rt, 2.5 h | 85 | [8] |
| Phenol | NCS | HCl, H₂O, rt, 1.5 h | 90 | [8] |
| Toluene | N-chlorodiethylamine | CF₃COOH, rt, 24 h | 4-Chlorotoluene (38), 2-Chlorotoluene (25) | [10] |
α-Chlorination of Ketones
The α-chlorination of ketones is a crucial transformation for the synthesis of various intermediates. NCS is widely employed for this purpose, often with activation by acids or other catalysts.[7][11] While N-chloroamines can also effect this transformation, specific examples with this compound are less commonly reported in the synthetic literature.
Table 2: α-Chlorination of Ketones
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Acetophenone | NCS | p-TsOH, MeOH, 30-35 °C | High | [12] |
| Cyclohexanone | NCS | Ethylene glycol, 80 °C, 1 h | 95 (as α-chloroacetal) | [12] |
Note: While the use of N-chloroamines for α-chlorination of ketones is known, specific quantitative data for this compound was not found for direct comparison.
Chlorination of Sulfides
The oxidation of sulfides to various sulfur-containing functional groups is a common synthetic step. Both NCS and other N-chloro compounds can be utilized for the oxidative chlorination of thiols and disulfides to sulfonyl chlorides.[13][14][15]
Table 3: Oxidative Chlorination of Thiols to Sulfonyl Chlorides
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | NCS | 2M HCl-MeCN, 10 °C | 85 | [14] |
| 4-Methylthiophenol | NCS | BnMe₃NCl, H₂O, MeCN, rt, 5 min | 95 | [15] |
Note: this compound's utility in this specific transformation is not as well-documented with quantitative yield data in the reviewed literature.
Experimental Protocols
General Procedure for Aromatic Chlorination with NCS[8]
To a stirred solution of the aromatic substrate (10 mmol) in water (10-15 mL) at room temperature, N-Chlorosuccinimide (1.1 eq) is added. Concentrated hydrochloric acid (2 mL) is then added dropwise over 15 minutes. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and purification.
General Procedure for α-Chlorination of Ketones with NCS[12]
A mixture of the ketone (1 mmol), N-Chlorosuccinimide (1.1 mmol), and ethylene glycol (5 mL) is heated at 80 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the α-chloro acetal product.
Reaction Mechanisms and Visualizations
The mechanisms of chlorination by this compound and NCS can proceed through different pathways depending on the substrate and reaction conditions, including electrophilic, radical, and nucleophilic pathways.
Electrophilic Chlorination of an Aromatic Ring with NCS
In the presence of an acid catalyst, NCS is protonated, increasing the electrophilicity of the chlorine atom, which is then attacked by the electron-rich aromatic ring.
Caption: Electrophilic aromatic chlorination pathway with NCS.
Radical C-H Chlorination with N-Chloroamines
N-chloroamines can undergo homolytic cleavage of the N-Cl bond, often initiated by light or a radical initiator, to generate an aminyl radical. This radical can then abstract a hydrogen atom from a substrate, followed by chlorine transfer from another N-chloroamine molecule.
Caption: Radical C-H chlorination mechanism involving N-chloroamines.
Conclusion
Both this compound and N-Chlorosuccinimide serve as effective sources of electrophilic chlorine for a variety of organic transformations. NCS is a well-established, versatile, and stable reagent with a broad range of documented applications and high reported yields, particularly for the chlorination of aromatics and the α-position of ketones.[8][12] this compound, and N-chloroamines in general, represent a class of reagents whose synthetic applications are less extensively documented in the literature compared to NCS, with much of the research focus being on their role in water disinfection.[5]
The choice between these two reagents will ultimately depend on the specific requirements of the reaction, including the nature of the substrate, desired selectivity, and reaction conditions. For routine chlorinations of common substrates, the wealth of available data and proven efficacy of NCS make it a reliable first choice. However, for specific applications requiring potentially milder conditions or different selectivity profiles, N-chloroamines like this compound may offer a valuable alternative, warranting further investigation and methods development.
References
- 1. "Chemistry of Organic N-Chloramines, Formation of Arenesulfonamides by " by Katherine F. Bowdring [digitalcommons.odu.edu]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. isca.in [isca.in]
- 9. Research Journal of Chemical Sciences : Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide - ISCA [isca.me]
- 10. Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to N-Chloro Compounds for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, N-chloro compounds serve as versatile reagents for chlorination and oxidation reactions. Among these, N-Chlorodimethylamine ((CH₃)₂NCl) presents a unique profile when compared to other widely used N-chloro alternatives such as N-chlorosuccinimide (NCS) and N-chloromorpholine. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the most suitable reagent for their specific applications.
Chemical Properties and Reactivity Overview
N-chloro compounds are characterized by a reactive N-Cl bond, which allows them to act as a source of electrophilic chlorine ("Cl⁺"). This reactivity is central to their function as chlorinating and oxidizing agents in a variety of chemical transformations.[1][2]
This compound is a reactive intermediate that functions as a chlorinating agent, capable of transferring a chlorine atom to various nucleophiles.[3] It is particularly noted for its role in the synthesis of nitrogen-containing pharmaceuticals and its formation as a disinfection byproduct in water treatment.[3][4] Its synthesis is often achieved through the direct chlorination of dimethylamine using reagents like sodium hypochlorite or N-chlorosuccinimide.[3]
N-chlorosuccinimide (NCS) is a white, crystalline solid that is widely used as a chlorinating agent and a mild oxidant in organic synthesis.[1][2] It is favored for its high regioselectivity in chlorination reactions and its efficiency compared to other chlorinating agents.[1] NCS is involved in a wide array of reactions, including the α-chlorination of ketones, the chlorination of aromatic compounds, and the oxidation of alcohols.[5][6]
N-chloromorpholine is another important N-chloro compound that is formed from the reaction of morpholine with a chlorinating agent.[7] Due to the electron-withdrawing effect of the ether oxygen in the morpholine ring, the nitrogen is less nucleophilic and less basic than in similar secondary amines, which contributes to the formation of a stable chloramine.[7] It finds applications in organic synthesis and as a disinfectant.
Quantitative Performance Comparison
The selection of an appropriate N-chloro compound often depends on specific quantitative parameters such as oxidizing strength, stability, and reaction kinetics. The following table summarizes key comparative data for this compound, NCS, and N-chloromorpholine.
| Property | This compound | N-chlorosuccinimide (NCS) | N-chloromorpholine |
| Molecular Weight ( g/mol ) | 79.53[8] | 133.53[1] | 121.57 |
| Physical State | Not specified, often handled in solution | White crystalline solid[1][9] | Not specified, often handled in solution |
| Melting Point (°C) | Not applicable | 148-150[1] | Not applicable |
| Key Applications | Chlorinating agent, synthesis of nitrogen-containing heterocycles, antimicrobial research[3][4] | Chlorinating and oxidizing agent in organic synthesis, α-chlorination of ketones, chlorination of aromatics[1][5][6] | Organic synthesis, disinfectant |
| Reactivity Profile | Functions as a chlorinating agent, participates in oxidation and substitution reactions.[3] | Efficient and highly regioselective chlorinating agent, mild oxidant.[1] | Stable chloramine, less nucleophilic and basic than other secondary amine-derived chloramines.[7] |
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for key experiments are outlined below.
Synthesis of this compound
Using N-chlorosuccinimide (NCS):
This method is favored for its high selectivity and yield.[3]
-
Dissolve dimethylamine in a suitable solvent such as dichloromethane.
-
Cool the solution to a low temperature, typically between -15°C and -5°C.
-
Slowly add a solution of N-chlorosuccinimide (NCS) to the dimethylamine solution while maintaining the low temperature.
-
The reaction proceeds via a direct electrophilic chlorine transfer from NCS to the nitrogen atom of dimethylamine.
-
Succinimide is formed as a byproduct.
Using Sodium Hypochlorite (NaOCl):
This is another common laboratory-scale method.[3]
-
React dimethylamine with sodium hypochlorite.
-
The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions.
General Procedure for Chlorination of an Aromatic Compound using NCS
-
Dissolve the aromatic substrate in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Add N-chlorosuccinimide to the solution.
-
The reaction may be catalyzed by an acid, such as trifluoromethanesulfonic acid, for deactivated aromatic compounds.[5]
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by techniques like TLC or GC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like extraction and chromatography.
Key Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms and workflows associated with the use of N-chloro compounds.
Caption: General mechanism of chlorination by N-chloro compounds.
Caption: Workflow for comparing the performance of different N-chloro reagents.
Applications in Drug Development
The introduction of a chlorine atom into a molecule can significantly alter its biological activity, lipophilicity, and metabolic stability, making N-chloro compounds valuable tools in drug discovery and development.[10][11]
This compound has been investigated for its potential in synthesizing chlorine-containing antimicrobial agents.[4] For instance, its reaction with substituted aromatic compounds has led to the formation of potent antibacterial and antifungal agents.[4]
NCS is a versatile reagent in the synthesis of pharmaceuticals.[12] It is used as a chlorinating agent in the preparation of various drug intermediates. Its ability to mediate a wide range of chemical transformations makes it a staple in medicinal chemistry laboratories.[9]
Conclusion
The choice between this compound, N-chlorosuccinimide, and N-chloromorpholine depends on the specific requirements of the chemical transformation. This compound offers a reactive option for specific chlorinations, particularly in the synthesis of nitrogenous compounds. NCS is a reliable and highly selective workhorse for a broad range of chlorination and oxidation reactions. N-chloromorpholine provides a more stable alternative, which can be advantageous in certain applications. By understanding the distinct properties and performance characteristics of these reagents, researchers can make informed decisions to optimize their synthetic strategies and advance their drug development programs.
References
- 1. What is N-Chlorosuccinimide?_Chemicalbook [chemicalbook.com]
- 2. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 3. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 4. Buy this compound | 1585-74-6 [smolecule.com]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. benthamscience.com [benthamscience.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. This compound | C2H6ClN | CID 123122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Efficacy and Applications of N-Chlorosuccinimide: A Comprehensive Insight_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
Validation of experimental results using N-Chlorodimethylamine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Chlorodimethylamine's Performance with Alternative Chlorinating Agents, Supported by Experimental Data.
This compound (N-CDMA) is a reactive and versatile reagent employed in organic synthesis as both a chlorinating and aminating agent. Its utility is particularly noted in the synthesis of complex heterocyclic structures and as an intermediate in the preparation of pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of N-CDMA's performance, primarily in its synthesis, against other common chlorinating agents, supported by experimental data. Detailed protocols and visual workflows are included to assist researchers in its effective application.
Performance Comparison: Synthesis of this compound
The two most common laboratory-scale methods for the synthesis of this compound involve the direct chlorination of dimethylamine using either N-Chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl).[1] The choice of reagent significantly impacts reaction yield, purity, and cost-effectiveness.
| Parameter | N-Chlorosuccinimide (NCS) Method | Sodium Hypochlorite (NaOCl) Method |
| Primary Reagents | Dimethylamine, N-Chlorosuccinimide | Dimethylamine Hydrochloride, Sodium Hypochlorite |
| Solvent System | Dichloromethane (DCM) | Dichloromethane (DCM) / Water (biphasic) |
| Temperature | -15°C to -5°C | <0°C to -15°C |
| Reported Yield | ~88% | ~45% |
| Key Advantages | High selectivity, High yield, Minimal byproduct formation | Cost-effective, Readily available reagents |
| Key Disadvantages | Higher reagent cost | Lower yield, Potential for side reactions |
Experimental Protocols
Synthesis of this compound using N-Chlorosuccinimide (NCS)
This method is favored for its high selectivity and yield.[1]
Materials:
-
Dimethylamine solution in dichloromethane (DCM)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Low-temperature bath (e.g., acetone/dry ice)
-
Vacuum distillation apparatus
Procedure:
-
A solution of dimethylamine in dichloromethane is placed in a round-bottom flask and cooled to -15°C using a low-temperature bath.[1]
-
NCS is added portion-wise to the stirred solution, ensuring the reaction temperature is maintained below -5°C.[1]
-
The reaction mixture is stirred for several hours at low temperature.
-
Upon completion of the reaction (monitored by TLC or GC), the succinimide byproduct is removed by filtration.
-
The volatile components, including the this compound product, are isolated from the filtrate by vacuum distillation.[1]
Synthesis of this compound using Sodium Hypochlorite (NaOCl)
This method is a more cost-effective alternative, though it generally results in lower yields.
Materials:
-
Dimethylamine hydrochloride
-
Aqueous sodium hypochlorite solution (e.g., bleach)
-
Dichloromethane (DCM)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dimethylamine hydrochloride is suspended in dichloromethane in a flask and cooled to between 0°C and -15°C.
-
A pre-cooled aqueous solution of sodium hypochlorite is added dropwise to the vigorously stirred suspension.
-
The reaction is allowed to proceed for a specified time, maintaining the low temperature.
-
The biphasic mixture is then transferred to a separatory funnel, and the organic layer containing the this compound is separated.
-
The organic phase is washed with cold water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is carefully removed under reduced pressure to yield the this compound product.
Performance in Applications: A Case Study in Aromatic Chlorination
While direct comparative studies of N-CDMA against other chlorinating agents for specific substrates are not abundant, we can infer its reactivity relative to commonly used reagents like N-Chlorosuccinimide (NCS). For instance, in the chlorination of N,N-dimethylaniline, NCS shows different selectivity compared to molecular chlorine, yielding a higher proportion of the para-chloro isomer.[2][3]
| Chlorinating Agent | Substrate | Major Products & Yields |
| N-Chlorosuccinimide (NCS) | N,N-dimethylaniline | 4-chloro-N,N-dimethylaniline (39%), 2-chloro-N,N-dimethylaniline (43%)[2] |
| Molecular Chlorine (Cl₂) | N,N-dimethylaniline | 2-chloro- and 2,4-dichloro-N,N-dimethylaniline are the chief products[2] |
This difference in regioselectivity highlights the nuanced reactivity of N-chloro compounds, which can be exploited for specific synthetic outcomes. N-CDMA, as a related N-chloroamine, is expected to exhibit similar electrophilic chlorination capabilities.
Visualizing Workflows and Mechanisms
To further aid researchers, the following diagrams illustrate a key synthetic workflow and a proposed mechanism of action for N-chloroamines in a biological context.
References
A Comparative Guide to Analytical Methods for Quantifying N-Chlorodimethylamine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Chlorodimethylamine (NDMA), a potent disinfectant byproduct and a probable human carcinogen, is critical in various fields, including environmental monitoring, water treatment, and pharmaceutical quality control. This guide provides a comparative overview of the principal analytical methods employed for the quantification of NDMA and related nitrosamines, with a focus on their performance, experimental protocols, and underlying principles.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of key analytical techniques. It is important to note that while data for N-nitrosodimethylamine (NDMA) is more readily available due to its regulatory significance, this data provides a strong indication of the expected performance for the closely related this compound.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.3 - 10 ng/L | 1 - 30 ng/L | 71.5 - 103 | 2.29 - 16 |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 0.154 - 2.5 ng/L[1] | 0.438 - 10 ng/L[1] | 90 - 107[1] | < 15[1] |
| Electrochemical Sensors | 0.001 - 50 nM | Not widely reported | Not widely reported | Not widely reported |
| Colorimetric Methods | 0.098 µg/mL | 0.295 µg/mL | ~97 | < 2 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized experimental protocols for the key methods used in the quantification of this compound and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation (Water Samples):
-
To a 1000 mL water sample, add a suitable surrogate standard.
-
Perform solid-phase extraction (SPE) using a graphitized carbon cartridge to concentrate the analyte.[2]
-
Activate the SPE cartridge with methanol followed by water.[2]
-
Load the sample onto the cartridge at a flow rate of 10 mL/min.[2]
-
Dry the cartridge under vacuum.[2]
-
Elute the analyte with dichloromethane.[2]
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.[2]
-
Add an internal standard prior to analysis.
Instrumentation and Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., Rtx-5 Amine).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial oven temperature of 40°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, particularly for non-volatile or thermally labile compounds, and is a powerful tool for trace-level quantification.
Sample Preparation (Pharmaceuticals):
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol/water).
-
Perform solid-phase extraction (SPE) if matrix interference is significant.
-
Filter the sample extract through a 0.22 µm filter.
-
Add an isotopically labeled internal standard.
Instrumentation and Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol or acetonitrile).[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode for quantification.[1]
Electrochemical Sensors
Electrochemical sensors provide a rapid and cost-effective approach for the detection of electroactive species.
Sensor Preparation and Measurement:
-
Modify a working electrode (e.g., glassy carbon electrode) with a suitable nanomaterial or molecularly imprinted polymer to enhance sensitivity and selectivity.
-
Immerse the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the sample solution.
-
Record the electrochemical response using a potentio-stat.
-
Quantification is typically achieved using voltammetric techniques such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV), where the peak current is proportional to the analyte concentration.[3][4]
Colorimetric Methods
Colorimetric assays are based on the reaction of the analyte with a reagent to produce a colored product, the intensity of which is proportional to the analyte's concentration.
Assay Protocol:
-
Prepare a series of calibration standards of known concentrations.
-
To a fixed volume of the sample and each standard, add a specific colorimetric reagent (e.g., a solution that reacts with the amine group).
-
Allow the color to develop under controlled conditions (e.g., specific time, temperature, and pH).[5]
-
Measure the absorbance of the resulting solution at a specific wavelength using a spectrophotometer or colorimeter.[5]
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound, from sample collection to data analysis.
Caption: General workflow for the analytical quantification of this compound.
References
- 1. Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 7 Nitrosamines in Drinking Water [sigmaaldrich.com]
- 3. Recent Advances on Electrochemical Sensors for Detection of Contaminants of Emerging Concern (CECs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpcbs.com [ijpcbs.com]
A Comparative Guide to the Products of N-Chlorodimethylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the products derived from reactions involving N-Chlorodimethylamine (N-CDMA), offering a comparative perspective against alternative synthetic methods. The information presented is intended to assist researchers in selecting the most suitable reagents and protocols for their specific applications in chlorination and electrophilic amination, two of the primary transformations facilitated by N-CDMA.
Overview of this compound Reactivity
This compound ((CH₃)₂NCl) is a reactive N-chloroamine that serves as a versatile reagent in organic synthesis.[1] Its primary utility stems from the polarized N-Cl bond, which allows it to act as a source of electrophilic chlorine ("Cl⁺") or as an electrophilic aminating agent. The main reaction pathways involving N-CDMA include:
-
Electrophilic Chlorination: N-CDMA can transfer a chlorine atom to a variety of nucleophiles, including phenols, anilines, and carbanions.
-
Electrophilic Amination: The dimethylamino group ((CH₃)₂)N-) can be transferred to nucleophiles such as Grignard reagents and organolithium compounds.
This guide will compare the products and performance of N-CDMA in these key reactions with those of established alternative reagents.
Comparative Analysis of Chlorination Reactions
N-CDMA is an effective chlorinating agent, but its performance should be evaluated against other common reagents like N-Chlorosuccinimide (NCS).
Data Presentation: Chlorination of Phenol
| Reagent | Product(s) | Yield (%) | Regioselectivity (ortho:para) | Reference |
| This compound | 2-Chlorophenol, 4-Chlorophenol | 85 (total) | 1:1.5 | [2] |
| N-Chlorosuccinimide (NCS) | 2-Chlorophenol, 4-Chlorophenol | 90 (total) | 1:2 | [3] |
Summary: Both N-CDMA and NCS are effective for the chlorination of phenol, affording a mixture of ortho- and para-isomers. NCS generally provides slightly higher yields and greater selectivity for the para-product.
Comparative Analysis of Electrophilic Amination Reactions
N-CDMA can be employed for the synthesis of N,N-dimethylamines through reaction with organometallic reagents. A key alternative for this transformation is the use of O-substituted hydroxylamines.
Data Presentation: Amination of Phenylmagnesium Bromide
| Reagent | Product | Yield (%) | Reference |
| This compound | N,N-Dimethylaniline | 88 | [4] |
| O-(Mesitylenesulfonyl)hydroxylamine | Aniline | 92 | [5] |
Summary: N-CDMA provides a direct route to N,N-dimethylated amines in high yield.[4] In contrast, hydroxylamine-based reagents typically yield primary amines.[5] The choice of reagent will therefore depend on the desired product.
Characterization of Reaction Products
Accurate characterization of the products from N-CDMA reactions is crucial. Below are tables summarizing key spectroscopic data for representative products.
Spectroscopic Data for N,N-Dimethylaniline
| Technique | Data |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.30 (m, 2H, Ar-H), 6.70-6.80 (m, 3H, Ar-H), 2.95 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 150.5, 129.2, 116.8, 112.7, 40.5 |
| IR (cm⁻¹) | 3050 (Ar C-H), 2880, 2800 (C-H), 1600, 1500 (C=C) |
| MS (m/z) | 121 (M⁺), 120, 105, 77 |
Spectroscopic Data for 4-Chloro-N,N-dimethylaniline
| Technique | Data |
| ¹H NMR (CDCl₃, ppm) | δ 7.15 (d, J=8.8 Hz, 2H, Ar-H), 6.65 (d, J=8.8 Hz, 2H, Ar-H), 2.90 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 148.9, 128.9, 123.5, 113.6, 40.6 |
| MS (m/z) | 155 (M⁺), 157 (M⁺+2), 140, 111, 77 |
Experimental Protocols
Detailed methodologies are provided for key experiments cited in this guide.
Protocol 1: Synthesis of this compound using NCS
-
To a solution of dimethylamine (1.0 eq) in dichloromethane at -15 °C is added N-Chlorosuccinimide (1.05 eq) portion-wise, maintaining the temperature below -10 °C.
-
The reaction mixture is stirred at -15 °C for 2 hours.
-
The mixture is filtered to remove succinimide.
-
The filtrate, containing the this compound solution in dichloromethane, can be used directly in subsequent reactions.
Protocol 2: Electrophilic Amination of Phenylmagnesium Bromide with this compound
-
To a solution of phenylmagnesium bromide (1.2 eq) in THF at 0 °C is added a solution of this compound (1.0 eq) in dichloromethane dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N,N-dimethylaniline.[4]
Protocol 3: GC-MS Analysis of Chlorination Products
-
A gas chromatograph equipped with a mass selective detector is used.
-
A capillary column suitable for separating aromatic isomers (e.g., DB-5ms) is employed.
-
The injector and transfer line temperatures are set to 250 °C and 280 °C, respectively.
-
The oven temperature is programmed with an initial hold at 60 °C for 2 minutes, followed by a ramp to 250 °C at 10 °C/min.
-
Mass spectra are acquired in electron ionization (EI) mode.[6]
Visualizing Reaction Pathways and Workflows
Graphviz diagrams are provided to illustrate key mechanistic concepts and experimental procedures.
References
- 1. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
Efficacy of N-Chlorodimethylamine in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of N-Chlorodimethylamine (N-CDMA) in various solvent systems, juxtaposed with other common N-chloro compounds. The information is intended to assist researchers in selecting the appropriate chlorinating agent and solvent system for their specific applications, ranging from disinfection to organic synthesis.
Executive Summary
This compound (C₂H₆ClN) is a reactive N-chloroamine utilized as a chlorinating agent and disinfectant.[1] Its efficacy is significantly influenced by the solvent system in which it is employed. This guide summarizes the available data on its performance and compares it with key alternatives, namely N-chlorosuccinimde (NCS) and Trichloroisocyanuric acid (TCCA). While direct comparative studies on N-CDMA's efficacy in a range of solvents are limited, this guide synthesizes existing data on its synthesis, stability, and reactivity to provide a comprehensive overview.
Comparison of this compound and Alternatives
The choice of an N-chloro compound and solvent system is critical for optimizing reaction outcomes, be it in antimicrobial applications or as a reagent in chemical synthesis. The following tables provide a summary of the performance characteristics of N-CDMA and its alternatives.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (N-CDMA) | N-Chlorosuccinimide (NCS) | Trichloroisocyanuric Acid (TCCA) |
| Molecular Formula | C₂H₆ClN | C₄H₄ClNO₂ | C₃Cl₃N₃O₃ |
| Molecular Weight | 79.53 g/mol | 133.53 g/mol | 232.41 g/mol |
| Appearance | Volatile liquid | White solid | White crystalline solid |
| Solubility | Soluble in organic solvents like dichloromethane. | Soluble in water and polar organic solvents. | High solubility in many organic solvents. |
Table 2: Efficacy as a Chlorinating Agent
| Parameter | This compound (N-CDMA) | N-Chlorosuccinimide (NCS) | Trichloroisocyanuric Acid (TCCA) |
| Typical Solvents | Dichloromethane, Chloroform | Dichloromethane, Acetonitrile, Water | Various organic solvents (solvent-free conditions also possible)[2] |
| Selectivity | High selectivity in specific reactions. | Generally high selectivity. | Can be highly selective depending on reaction conditions.[2] |
| Reaction Conditions | Often requires low temperatures (-15°C to -5°C) for synthesis and application to maintain stability.[1] | Mild reaction conditions. | Mild reaction conditions, can be used with or without a catalyst.[2] |
| Yields in Synthesis | High yields (e.g., 88% with NCS in dichloromethane) have been reported for its synthesis.[1] | Widely used for high-yield chlorinations. | Very high yields and selectivity are often observed.[2] |
Table 3: Efficacy as a Disinfectant
| Parameter | This compound (N-CDMA) | N-Chlorosuccinimide (NCS) | Trichloroisocyanuric Acid (TCCA) |
| Primary Application | Investigated for use in disinfectants.[1] | Used as a source of chlorine for disinfection. | Widely used as a disinfectant, algicide, and bactericide. |
| Mechanism | Chlorination of the external protein matrix of bacteria.[1] | Release of active chlorine. | Release of active chlorine. |
| Solvent System | Primarily studied in aqueous systems. | Typically used in aqueous solutions. | Used in aqueous solutions for disinfection. |
| Stability in Water | Stability is pH-dependent. | Hydrolyzes in water, with a half-life of about 3 hours at 60°C. | Stable in solution, allowing for controlled release of chlorine. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following are generalized methodologies for assessing the efficacy of N-chloro compounds.
Protocol 1: Evaluation of Chlorination Efficacy in Organic Synthesis
This protocol outlines a general procedure for comparing the efficacy of N-CDMA, NCS, and TCCA as chlorinating agents for an organic substrate in different solvents.
-
Materials:
-
This compound (N-CDMA)
-
N-Chlorosuccinimide (NCS)
-
Trichloroisocyanuric acid (TCCA)
-
Substrate to be chlorinated (e.g., an electron-rich aromatic compound)
-
Anhydrous solvents (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran, Toluene)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment (e.g., GC-MS, HPLC, NMR) for product analysis
-
-
Procedure: a. In a round-bottom flask under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent. b. Add the chlorinating agent (N-CDMA, NCS, or TCCA) in a stoichiometric amount (or with a slight excess). c. Stir the reaction mixture at a controlled temperature (e.g., room temperature or as required by the specific reaction). d. Monitor the reaction progress over time by taking aliquots and analyzing them using an appropriate analytical technique (e.g., TLC, GC-MS). e. Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate to neutralize any remaining active chlorine). f. Isolate the chlorinated product using standard workup procedures (e.g., extraction, washing, and drying). g. Purify the product (e.g., by column chromatography or recrystallization). h. Determine the yield and characterize the product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
-
Data Analysis:
-
Compare the reaction times, yields, and selectivity (i.e., the ratio of desired product to byproducts) for each chlorinating agent in the different solvent systems.
-
Protocol 2: Assessment of Antimicrobial Efficacy (Contact Killing Assay)
This protocol describes a method to evaluate the disinfection efficacy of N-CDMA and its alternatives on a surface.
-
Materials:
-
N-chloro compounds (N-CDMA, NCS, TCCA)
-
Test surfaces (e.g., polyurethane films)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Nutrient broth and agar
-
Phosphate-buffered saline (PBS)
-
Sodium thiosulfate solution (neutralizer)
-
Incubator and sterile laboratory equipment
-
-
Procedure: a. Prepare solutions of the N-chloro compounds in the desired solvent system (aqueous or non-aqueous, depending on the application). b. Coat the test surfaces with the N-chloro compound solutions and allow the solvent to evaporate. c. Prepare a suspension of the test bacteria in PBS with a known concentration (e.g., 10^6 CFU/mL). d. Place a known volume of the bacterial suspension onto the coated surface and a control (uncoated) surface. e. After a specific contact time (e.g., 15, 30, 60 minutes), transfer the surface to a solution of sodium thiosulfate to neutralize the active chlorine. f. Vortex the mixture to detach the bacteria from the surface. g. Perform serial dilutions of the resulting bacterial suspension and plate them on nutrient agar. h. Incubate the plates at the appropriate temperature (e.g., 37°C) for 24-48 hours.
-
Data Analysis:
-
Count the number of viable bacterial colonies (CFU) on each plate.
-
Calculate the log reduction in bacterial count for each N-chloro compound and solvent system compared to the control.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound and its alternatives.
Caption: Experimental workflow for evaluating chlorination efficacy.
Caption: Proposed mechanism of antimicrobial action for N-chloro compounds.
Conclusion
This compound is a potent chlorinating agent and disinfectant whose efficacy is intrinsically linked to the solvent system. While dichloromethane is a common solvent for its synthesis and application in organic reactions, its stability and reactivity in other organic and aqueous environments require careful consideration. For disinfection purposes, its performance in aqueous systems is paramount and is influenced by factors such as pH.
In comparison, N-chlorosuccinimide and Trichloroisocyanuric acid offer viable alternatives with their own distinct advantages in terms of stability, ease of handling, and reaction conditions. The choice between these reagents will ultimately depend on the specific requirements of the application, including the desired selectivity, reaction conditions, and cost-effectiveness. Further quantitative studies directly comparing the efficacy of N-CDMA in a broader range of solvent systems are warranted to fully elucidate its potential and limitations.
References
A Comparative Guide to the Selectivity of N-Chlorodimethylamine and Other Chlorinating Agents
For researchers, scientists, and drug development professionals, the choice of a chlorinating agent is critical to achieving the desired regioselectivity and chemoselectivity in the synthesis of complex molecules. This guide provides an objective comparison of the performance of N-Chlorodimethylamine against other common chlorinating reagents, supported by experimental data and detailed protocols.
This compound (Me₂NCl) has emerged as a valuable reagent in organic synthesis, offering distinct advantages in certain chlorination reactions. Its reactivity and selectivity are often compared with other widely used chlorinating agents, including N-Chlorosuccinimide (NCS), Trichloroisocyanuric acid (TCCA), and tert-butyl hypochlorite (t-BuOCl). This guide delves into a detailed comparison of these reagents across various substrate types, focusing on selectivity, and provides the necessary experimental context for informed decision-making in your research.
Selectivity in Aromatic Chlorination
The chlorination of aromatic rings is a fundamental transformation in organic synthesis. The regioselectivity of this reaction is highly dependent on the nature of the chlorinating agent and the substrate. N-chlorodialkylamines, such as this compound, have demonstrated remarkable para-selectivity, particularly with electron-rich aromatic compounds.
| Substrate | Reagent | o:m:p Ratio | Reference |
| Anisole | N-Chlorodiethylamine/TFA | 2:1:97 | [1] |
| Phenol | N-Chlorodiethylamine/TFA | 4:0:96 | [1] |
| Anisole | TCCA/Me₃N·HCl | 2.6:97.4 | [2] |
| Anisole | NCS/MeCN | 40:0:60 | [3] |
Table 1: Regioselectivity in the Chlorination of Anisole and Phenol.
N-chloroamines in acidic media, such as trifluoroacetic acid (TFA), exhibit a strong preference for chlorination at the para position of activated aromatic rings.[1] This high selectivity is attributed to the formation of a bulky N-chloroammonium ion intermediate that favors attack at the sterically less hindered para position. In contrast, reagents like NCS can provide a mixture of ortho and para isomers.[3] TCCA, in the presence of a tertiary amine catalyst, can also achieve high para-selectivity.[2]
Experimental Protocol: Aromatic Chlorination of Anisole with N-Chlorodiethylamine
To a solution of anisole (1.0 mmol) in trifluoroacetic acid (10 mL) at room temperature is added a solution of N-chlorodiethylamine (1.1 mmol) in trifluoroacetic acid (5 mL) dropwise over 10 minutes. The reaction mixture is stirred for 1 hour. The solvent is then removed under reduced pressure, and the residue is dissolved in diethyl ether (20 mL). The organic layer is washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The product ratio is determined by gas chromatography (GC) analysis.[1]
Caption: Arenium ion mechanism for aromatic chlorination.
Selectivity in Aliphatic C-H Chlorination
The selective chlorination of unactivated C-H bonds is a significant challenge in organic synthesis. N-chloroamines, particularly N-chloroamides, have shown exceptional site-selectivity in radical-mediated C-H chlorination reactions.[4][5] This selectivity is often superior to that observed with other common chlorinating agents.
| Substrate | Reagent | Major Product(s) | Selectivity (k_sec/k_tert) | Reference |
| Methylcyclohexane | N-Chloroamide | Secondary chlorides | 4.2 | [4] |
| Methylcyclohexane | NCS | Tertiary & Secondary chlorides | 0.31 | [4] |
| Methylcyclohexane | SO₂Cl₂ | Tertiary & Secondary chlorides | 0.28 | [4] |
| Cyclohexane | TCCA/Cu(ClO₄)₂ | Chlorocyclohexane | - | [6] |
| Cyclohexane | t-BuOCl | Chlorocyclohexane | - | [7] |
Table 2: Selectivity in the Chlorination of Aliphatic C-H Bonds.
N-chloroamides can direct chlorination to specific secondary C-H bonds, even in the presence of more reactive tertiary C-H bonds, a level of control not typically achieved with reagents like NCS or sulfuryl chloride (SO₂Cl₂).[4] TCCA and t-BuOCl are also effective for aliphatic C-H chlorination, often proceeding via a radical mechanism.[6][7] The selectivity of these reagents can be influenced by the presence of catalysts and the reaction conditions.
Experimental Protocol: Aliphatic C-H Chlorination of Methylcyclohexane with an N-Chloroamide
A solution of methylcyclohexane (1.0 mmol) and an N-chloroamide (1.1 mmol) in benzene (10 mL) is irradiated with a visible light source at room temperature for 4 hours. The reaction mixture is then washed with saturated sodium thiosulfate solution (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The product distribution is analyzed by GC-MS.[4]
Caption: Experimental workflow for aliphatic C-H chlorination.
Chemoselectivity in the Chlorination of Amines
The chlorination of amines to form N-chloroamines is a common transformation. The chemoselectivity of this reaction is crucial, especially when other reactive functional groups are present in the molecule. This compound and other N-chlorodialkylamines are, by their nature, the products of amine chlorination and are not used for this purpose. However, comparing the reagents used to synthesize them provides insight into selectivity. N-Chlorosuccinimide is often favored for the synthesis of N-chloroamines due to its high selectivity and the formation of a neutral succinimide byproduct, which is easily removed.[8]
| Amine Substrate | Reagent | Product | Yield | Reference |
| Dimethylamine | NCS | This compound | High | [8] |
| Diethylamine | NCS | N-Chlorodiethylamine | High | [8] |
| Various amines | TCCA | N-Chloroamines | Good to Excellent | [9] |
| Various amines | t-BuOCl | N-Chloroamines | Good | [10] |
Table 3: Reagents for the Chemoselective Chlorination of Amines.
TCCA and t-BuOCl are also effective for the N-chlorination of amines.[9][10] The choice of reagent often depends on the specific substrate, desired reaction conditions, and ease of product purification.
Experimental Protocol: N-Chlorination of Diethylamine with NCS
To a stirred solution of diethylamine (10 mmol) in dichloromethane (20 mL) at 0 °C is added N-chlorosuccinimide (10 mmol) portionwise over 15 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes. The precipitated succinimide is removed by filtration, and the filtrate is carefully concentrated under reduced pressure at low temperature to afford N-chlorodiethylamine.[8]
Caption: Mechanism of amine chlorination with NCS.
Selectivity in the Chlorination of Alkenes
The chlorination of alkenes can lead to various products, including allylic chlorides and vicinal dichlorides. The selectivity between these pathways is highly dependent on the chlorinating agent and the reaction conditions. Tert-butyl hypochlorite is known to be an effective reagent for the allylic chlorination of alkenes via a radical mechanism.[10]
| Alkene | Reagent | Major Product | Reference |
| Cyclohexene | t-BuOCl | 3-Chlorocyclohexene | [10] |
| Cyclohexene | NCS | 3-Chlorocyclohexene | [11] |
| Styrene | TCCA | 1,2-Dichlorophenylethane | [12] |
Table 4: Selectivity in the Chlorination of Alkenes.
NCS is also a well-established reagent for allylic chlorination.[11] TCCA, on the other hand, tends to favor the addition of chlorine across the double bond to form vicinal dichlorides, particularly under polar conditions.[12] The choice between these reagents allows for tunable selectivity in the functionalization of alkenes.
Experimental Protocol: Allylic Chlorination of Cyclohexene with t-BuOCl
A solution of cyclohexene (10 mmol) and tert-butyl hypochlorite (11 mmol) in carbon tetrachloride (20 mL) is heated at reflux with a radical initiator, such as AIBN, for 2 hours. The reaction mixture is then cooled to room temperature, washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous calcium chloride, and concentrated. The product is purified by distillation.[10]
Caption: Radical mechanism for allylic chlorination.
Conclusion
This compound and related N-chloroamines offer a high degree of selectivity in certain chlorination reactions, particularly in the para-chlorination of activated arenes and the site-selective chlorination of aliphatic C-H bonds. In comparison, NCS, TCCA, and t-BuOCl provide a broader range of reactivity and are suitable for various other transformations, including the N-chlorination of amines and the chlorination of alkenes. The choice of the optimal chlorinating agent will ultimately depend on the specific substrate, the desired outcome, and the reaction conditions. This guide provides a foundation for making an informed decision to advance your synthetic chemistry research.
References
- 1. Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Effects of tertiary amine catalysis on the regioselectivity of anisole chlorination with trichloroisocyanuric acid | Semantic Scholar [semanticscholar.org]
- 3. Chlorination - Common Conditions [commonorganicchemistry.com]
- 4. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Selective Aliphatic C-H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Eco-Friendly Method for Saturated Hydrocarbon Chlorination: Exploring the Potential of First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
Review of N-Chlorodimethylamine applications in organic chemistry
For Researchers, Scientists, and Drug Development Professionals
N-Chlorodimethylamine ((CH₃)₂NCl) is a reactive reagent employed in organic chemistry primarily as a chlorinating agent and a precursor for electrophilic amination. Its utility in the synthesis of nitrogen-containing compounds, particularly heterocycles, has been a subject of academic and industrial research. This guide provides a comparative overview of this compound's applications, its performance against alternative reagents, and detailed experimental methodologies for key reactions.
Performance Comparison
The efficacy of this compound is best understood when compared with other common reagents used for similar transformations. The following tables summarize the available data for two key applications: α-chlorination of carbonyl compounds and the Hofmann-Löffler-Freytag reaction for the synthesis of pyrrolidines.
Table 1: α-Chlorination of Ketones
Direct quantitative comparisons of this compound with other chlorinating agents for the α-chlorination of ketones under identical conditions are not extensively documented in readily available literature. However, we can compare the typical reagents used for this transformation.
| Reagent | Typical Conditions | Advantages | Disadvantages | Yield |
| This compound | Acidic or radical initiation | Reactive | Often prepared in situ due to instability | Substrate dependent |
| N-Chlorosuccinimide (NCS) | Acid or base catalysis, radical initiators | Commercially available, stable solid, good selectivity | Can require stoichiometric amounts, potential for side reactions | Good to excellent[1][2] |
| Sulfuryl Chloride (SO₂Cl₂) | Radical or acid catalysis | Inexpensive, powerful chlorinating agent | Highly corrosive, produces HCl and SO₂ byproducts, can lead to over-chlorination | Variable |
| Trichloroisocyanuric Acid (TCCA) | Acid catalysis | High chlorine content, stable solid | Can be explosive, requires careful handling | Good to excellent |
Table 2: Hofmann-Löffler-Freytag (HLF) Reaction for Pyrrolidine Synthesis
The Hofmann-Löffler-Freytag reaction is a powerful method for the synthesis of pyrrolidines and other nitrogen heterocycles via the cyclization of N-haloamines.[3][4] The choice of the halogen on the amine can influence the reaction's efficiency.
| N-Haloamine Type | Initiation Method | Typical Yields | Notes |
| N-Chloroamines | Thermal or Chemical | Good | Generally more thermally stable than N-bromoamines.[3] |
| N-Bromoamines | Photochemical (UV) | Often higher than N-chloroamines under photochemical conditions | Less thermally stable.[3] |
| N-Iodoamines | In situ generation (e.g., Suarez modification) | Good to excellent | Reaction can often be performed under milder, neutral conditions.[5] |
Key Applications and Experimental Protocols
Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a cornerstone application of N-chloroamines, enabling the synthesis of pyrrolidines through a radical-mediated intramolecular C-H amination.[4] The reaction proceeds via the formation of a nitrogen-centered radical, which then abstracts a hydrogen atom from the δ-carbon, leading to a carbon-centered radical that subsequently propagates the chain and ultimately cyclizes.[3][4]
Experimental Protocol: Synthesis of N-Methylpyrrolidine from N-Chloro-N-methylbutylamine (A Representative Procedure)
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
N-Chloro-N-methylbutylamine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
UV lamp (for photochemical initiation, if applicable)
Procedure:
-
Preparation of the N-Chloroamine: N-methylbutylamine is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) in an appropriate solvent (e.g., dichloromethane) at low temperatures (-15°C to 0°C) to yield N-chloro-N-methylbutylamine.[6] The product is typically used immediately without extensive purification due to its potential instability.
-
Reaction Setup: A solution of N-chloro-N-methylbutylamine in concentrated sulfuric acid is prepared in a quartz reaction vessel (if using photochemical initiation). The concentration is typically kept low to minimize intermolecular reactions.
-
Initiation:
-
Thermal Initiation: The acidic solution is heated to a temperature typically ranging from 80°C to 100°C. The reaction progress is monitored by TLC or GC.
-
Photochemical Initiation: The acidic solution is irradiated with a UV lamp at room temperature.
-
-
Work-up:
-
After the reaction is complete, the mixture is cooled to 0°C and slowly neutralized by the dropwise addition of a concentrated sodium hydroxide solution. Caution: This is a highly exothermic reaction.
-
The aqueous layer is extracted several times with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation.
-
-
Purification: The crude N-methylpyrrolidine can be purified by distillation.
Electrophilic Amination
This compound can act as an electrophilic aminating agent, reacting with nucleophiles such as Grignard reagents to form new C-N bonds. This provides a route to tertiary amines. Alternatives in this field include hydroxylamine derivatives and oxaziridines.[7][8][9]
Visualizing the Hofmann-Löffler-Freytag Reaction
The following diagrams illustrate the key steps in the Hofmann-Löffler-Freytag reaction.
Caption: Workflow of the Hofmann-Löffler-Freytag Reaction.
Caption: Key Mechanistic Steps of the HLF Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 4. Regioselective Rearrangement of Nitrogen- and Carbon-Centered Radical Intermediates in the Hofmann–Löffler–Freytag Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 7. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of N-Chlorodimethylamine: A Step-by-Step Guide
For Immediate Release
This document provides essential procedural guidance for the safe and effective disposal of N-Chlorodimethylamine, a reactive chlorinating agent used in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to mitigate environmental risks. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemicals.
Immediate Safety and Handling Precautions
This compound is a reactive and potentially hazardous compound. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[1][2] Personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A flame-resistant lab coat[1]
Ensure that an emergency eyewash station and safety shower are readily accessible.[3] Avoid inhalation of vapors and any contact with skin or eyes.[1] this compound is incompatible with strong acids and strong oxidizing agents.[1][3]
Disposal Principle: Chemical Neutralization
The primary method for the safe disposal of this compound is through chemical reduction. This process converts the reactive N-chloroamine into less hazardous compounds. The recommended reducing agent is a solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃). These compounds effectively reduce the N-Cl bond, neutralizing the reactivity of this compound.[1]
Required Materials and Reagents
-
This compound waste
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Water (deionized or distilled)
-
Stir plate and magnetic stir bar
-
Appropriate reaction vessel (e.g., beaker or flask) of a suitable size to accommodate the reaction volume with minimal splashing.
-
pH paper or a calibrated pH meter
-
A designated, properly labeled hazardous waste container.[4]
Step-by-Step Disposal Protocol
1. Preparation of the Reducing Solution:
-
Prepare a 10-20% aqueous solution of sodium bisulfite or sodium sulfite. For example, dissolve 10-20 grams of the chosen sulfite salt in 100 mL of water. Prepare this solution fresh.
2. Neutralization Procedure:
-
Place the this compound waste solution in the reaction vessel equipped with a magnetic stir bar. If the waste is concentrated, it should be diluted with an inert solvent (e.g., the solvent it is already dissolved in) before proceeding.
-
Begin stirring the this compound solution.
-
Slowly add the sodium bisulfite or sodium sulfite solution to the stirring waste. The addition should be done portion-wise to control any potential exotherm. A molar excess of the reducing agent (approximately 1.5 to 2 times the molar amount of this compound) is recommended to ensure complete neutralization.
-
Continue stirring the mixture for at least one hour to ensure the reaction goes to completion.
3. Verification of Neutralization:
-
After the reaction time, the absence of the oxidizing this compound should be verified. This can be done using potassium iodide-starch test strips. A positive test (blue-black color) indicates the presence of an oxidizing agent, and more reducing solution should be added. Continue this process until the test is negative.
4. Waste Collection and Final Disposal:
-
Once neutralization is complete and verified, the resulting solution should be neutralized in terms of pH (adjust to between 6 and 8 using sodium bicarbonate or dilute acid if necessary).
-
Transfer the final neutralized aqueous waste into a properly labeled hazardous waste container.[4]
-
Consult your institution's Environmental Health and Safety (EHS) office for final pickup and disposal in accordance with local, state, and federal regulations.[4] Never pour the treated or untreated waste down the sanitary sewer unless explicitly permitted by your institution's EHS for dilute, neutralized solutions.[4][5]
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reducing Agent Concentration | 10-20% (w/v) | A freshly prepared aqueous solution of sodium bisulfite or sodium sulfite. |
| Molar Ratio (Reducer:N-CDMA) | 1.5:1 to 2:1 | A molar excess of the reducing agent ensures complete neutralization. |
| Reaction Time | ≥ 1 hour | Stirring is required to ensure thorough mixing and complete reaction. |
| Final pH of Waste | 6 - 8 | The pH of the neutralized solution should be adjusted before final disposal. |
Disposal Workflow Diagram
Caption: Workflow for the safe neutralization and disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment Protocols for N-Chlorodimethylamine
Essential guidance for the safe handling and disposal of N-Chlorodimethylamine in a laboratory setting, ensuring the protection of researchers and the integrity of their work.
This compound is a highly reactive and hazardous chemical that demands stringent safety protocols.[1][2] This document provides immediate, actionable guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel. Adherence to these procedures is critical to mitigate the risks associated with this substance, which include severe skin and eye damage, and potential carcinogenicity.[1]
Core Safety and Handling Summary
| Parameter | Recommendation | Citation |
| Engineering Controls | Always handle this compound inside a certified chemical fume hood. | [1][3] |
| Eye and Face Protection | Wear chemical safety goggles and a face shield where there is a potential for splashing. | [1][3][4] |
| Skin and Body Protection | Wear a flame-resistant lab coat and appropriate protective clothing to prevent any skin exposure. | [1][3][4] |
| Hand Protection | Handle with impervious gloves. Given the high toxicity, double gloving is recommended. While specific breakthrough data for this compound is not available, select gloves rated for protection against corrosive and toxic chemicals, such as nitrile or butyl rubber. | [1][5][6] |
| Respiratory Protection | If there is a risk of inhalation, wear a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. | [7] |
| Disposal | Dispose of all contaminated waste, including gloves and disposable lab coats, as hazardous waste in a designated, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. | [3] |
Procedural Workflow for PPE Usage
The following diagram outlines the essential steps for the selection and use of Personal Protective Equipment when handling this compound.
Detailed Protocols
Pre-Handling and PPE Selection
-
Hazard Review : Before beginning any work, review the Safety Data Sheet (SDS) for this compound.[1][3] Understand the specific hazards, including its high toxicity, corrosivity, and potential as a carcinogen.[1]
-
Engineering Controls : Ensure a certified chemical fume hood is operational and available for the procedure.[3] Eyewash stations and safety showers must be accessible and unobstructed.[3]
-
PPE Selection :
-
Eye and Face Protection : Chemical splash goggles are mandatory.[4] A face shield must be worn over the goggles to protect against splashes.[4]
-
Gloves : Select high-quality, disposable nitrile or butyl rubber gloves. Due to the severe consequences of skin contact, double-gloving is a required practice.
-
Body Protection : A flame-resistant laboratory coat is required.[4] Ensure it is fully buttoned.
-
Footwear : Closed-toe shoes are mandatory. No part of the foot should be exposed.[4]
-
-
PPE Inspection : Before use, visually inspect all PPE for any signs of degradation, punctures, or tears. Discard and replace any damaged items immediately.
Handling Procedure
-
Donning PPE : Put on PPE in the following order: lab coat, safety goggles, face shield, and finally, gloves (the outer pair over the inner pair).
-
Chemical Handling :
-
Conduct all manipulations of this compound within the sash of the chemical fume hood.
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[3]
-
In the event of a spill, immediately evacuate the area and alert laboratory safety personnel. Do not attempt to clean up a spill without appropriate training and respiratory protection.
-
Post-Handling and Disposal
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, face shield, lab coat, and inner gloves.
-
Disposal :
-
Hygiene : After removing all PPE, wash hands and forearms thoroughly with soap and water.[3]
By implementing these rigorous safety measures, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for all personnel.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 1585-74-6 | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
